(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZNEUSTGLDHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Diels-Alder reaction to form a cyclohexene intermediate, followed by catalytic hydrogenation and subsequent imidization with glycine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and its derivatives are heterocyclic compounds that are of significant interest in the development of novel therapeutic agents. The core isoindole structure is a key pharmacophore in a variety of biologically active molecules. This guide details a reliable three-step synthetic route to this target compound, providing a foundation for further research and development.
The synthesis pathway involves:
-
Step 1: Diels-Alder Reaction: The formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride from 1,3-butadiene and maleic anhydride.
-
Step 2: Catalytic Hydrogenation: The saturation of the cyclohexene ring to yield cis-cyclohexane-1,2-dicarboxylic anhydride.
-
Step 3: Imidization: The reaction of the saturated anhydride with glycine to form the final product, this compound.
Synthesis Pathway
The overall synthetic scheme is presented below. The process begins with the in situ generation of 1,3-butadiene from 3-sulfolene, which then undergoes a [4+2] cycloaddition with maleic anhydride. The resulting unsaturated anhydride is then reduced, and the final step involves the formation of the imide ring with glycine.
Experimental Protocols
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This step involves a Diels-Alder reaction between 1,3-butadiene, generated in situ from 3-sulfolene, and maleic anhydride.[1][2][3][4]
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene or Diglyme (solvent)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (0.9 to 1.0 eq).
-
Add the solvent (xylene or diglyme) to the flask.
-
Heat the mixture to reflux. The 3-sulfolene will thermally decompose to 1,3-butadiene and sulfur dioxide gas.[2] The 1,3-butadiene will then react with maleic anhydride.
-
Maintain the reflux for approximately 30-60 minutes.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding petroleum ether or cold water.[3][4]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Step 2: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride
This step involves the catalytic hydrogenation of the double bond in the cyclohexene ring.[6]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Hydrogen gas (H₂)
-
Silica-supported nickel catalyst
Procedure:
-
Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride and the silica-supported nickel catalyst (1-5% by weight) in a suitable hydrogenation apparatus.
-
Heat the mixture to a molten state (approximately 120-140 °C).[6]
-
Introduce hydrogen gas into the apparatus while maintaining the temperature.
-
Continue the reaction under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Cool the reaction mixture to solidify the product.
-
The product can be purified by vacuum distillation if necessary, although the reaction often proceeds to completion, yielding a product of high purity.[6]
Step 3: Synthesis of this compound
This final step is the formation of the imide ring by reacting the saturated anhydride with glycine. The protocol is based on analogous reactions of anhydrides with amino acids and hydrazides.[7]
Materials:
-
cis-Cyclohexane-1,2-dicarboxylic anhydride
-
Glycine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in glacial acetic acid.
-
Add glycine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours.[7]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.[7]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reactants and Products for Synthesis
| Step | Reactant(s) | Product | Molar Mass ( g/mol ) |
| 1 | 3-Sulfolene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 152.15 |
| 2 | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride, H₂ | cis-Cyclohexane-1,2-dicarboxylic Anhydride | 154.16 |
| 3 | cis-Cyclohexane-1,2-dicarboxylic Anhydride, Glycine | This compound | 211.21 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Melting Point (°C) |
| 1 | Xylene or Diglyme | Reflux (~140) | 0.5 - 1 | 50 - 85[5][8] | 102 - 105[5] |
| 2 | None (molten) | 120 - 140 | Until H₂ uptake ceases | Quantitative[6] | ~36 (crude)[6] |
| 3 | Glacial Acetic Acid | Reflux | ~5 | 67-74 (analogous reaction)[7] | Not Reported |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide provides a detailed and structured methodology for the synthesis of this compound. By following the outlined experimental protocols, researchers and scientists can reliably produce this compound for further investigation in drug discovery and development programs. The provided quantitative data and visual workflows serve as a practical resource to facilitate the successful execution of this synthesis.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 5. studymoose.com [studymoose.com]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. sas.upenn.edu [sas.upenn.edu]
An In-depth Technical Guide on the Physicochemical Properties of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a derivative of the octahydroisoindole-1,3-dione core, represents a class of compounds with significant potential in medicinal chemistry. The N-substituted isoindole-1,3-dione scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities. These activities include anti-inflammatory, antimicrobial, anticonvulsant, and even antitumor effects.[1][2] A thorough understanding of the physicochemical properties of novel derivatives such as this compound is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, and for guiding further drug development efforts.
This technical guide provides a summary of the known physicochemical properties of this compound. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and presents a general workflow for the initial biological screening of such novel compounds.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to distinguish this saturated "octahydro" derivative from its unsaturated "dihydro" analog, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (also known as N-phthaloylglycine).
| Property | Value | Source |
| CAS Number | 138220-90-3 | [3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [3] |
| Molecular Weight | 211.21 g/mol | [3] |
| Melting Point | 89 °C | [3] |
| Boiling Point | 473.6 °C | [3] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining the acid dissociation constant (pKa), aqueous solubility, and the partition coefficient (logP).
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and receptor binding.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low. The concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Logical Flow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a key determinant of a drug's absorption and distribution. The shake-flask method is a widely accepted technique for its determination.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration, ensuring no solid particles are carried over.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Mix this solution with a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: Shake the mixture for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Biological Activity Screening
Given that various N-substituted isoindole-1,3-dione derivatives have demonstrated a range of biological activities, a primary screening cascade is essential to identify the potential therapeutic applications of this compound.
The following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological activity screening of a novel compound.
Experimental Protocols for Initial Screening:
-
Antimicrobial Activity (Broth Microdilution Assay):
-
Prepare a twofold serial dilution of the compound in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism (bacteria or fungi) to each well.
-
Incubate the plate under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Anticancer Activity (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.[4]
-
-
Anti-inflammatory Activity (COX Enzyme Inhibition Assay):
-
The ability of the compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes can be assessed using commercially available assay kits.
-
These assays typically measure the conversion of arachidonic acid to prostaglandin E2 (PGE2) in the presence and absence of the test compound.
-
Inhibition of PGE2 production indicates potential anti-inflammatory activity.[5]
-
Conclusion
This compound belongs to a promising class of compounds with potential for diverse therapeutic applications. While some fundamental physicochemical data are available, further experimental determination of its pKa, aqueous solubility, and logP is essential for a comprehensive understanding of its drug-like properties. The provided experimental protocols and the general biological screening workflow offer a robust framework for the continued investigation and development of this and related novel chemical entities. The insights gained from such studies will be invaluable for advancing this compound from a promising lead to a potential clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)acetic acid | 138220-90-3 | NFA22090 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, a proposed synthesis protocol based on established chemical reactions, and discusses its potential biological significance in the context of related isoindoline-1,3-dione derivatives.
Chemical Identity and Structure
This compound, a derivative of hexahydrophthalimide, is a chemical compound with significant potential for further investigation in various scientific fields.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 138220-90-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| SMILES | O=C(O)CN1C(=O)C2CCCCC2C1=O | |
| Melting Point | 89 °C | [1] |
| Boiling Point | 473.6 °C | [1] |
Structure:
The chemical structure of this compound consists of a saturated bicyclic hexahydrophthalimide core linked to an acetic acid moiety through the nitrogen atom of the imide ring.
Figure 1: Chemical Structure of this compound.
Synthesis Protocol
Therefore, a direct and logical approach for the synthesis of the target compound is the condensation reaction between hexahydrophthalic anhydride and glycine.
Proposed Experimental Protocol:
Reaction: Hexahydrophthalic anhydride + Glycine → this compound
Reagents and Materials:
-
Hexahydrophthalic anhydride
-
Glycine
-
Glacial acetic acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of hexahydrophthalic anhydride and glycine in a suitable volume of glacial acetic acid.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any residual acetic acid and unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the imide and carboxylic acid, C-N).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Applications in Drug Development
While specific biological data for this compound is limited in the public domain, the broader class of isoindoline-1,3-dione and hexahydrophthalimide derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. These activities provide a strong rationale for investigating the biological potential of the title compound.
Table 2: Reported Biological Activities of Related Isoindoline-1,3-dione Derivatives
| Biological Activity | Description | References |
| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines. | [4] |
| Anti-inflammatory | Some analogues exhibit anti-inflammatory properties. | [3] |
| Antimicrobial | Antimicrobial and antifungal activities have been reported for certain derivatives. | [3] |
| Enzyme Inhibition | Inhibition of enzymes such as protoporphyrinogen oxidase and soluble epoxide hydrolase has been observed. | [5][6] |
| Anticonvulsant | Certain N-substituted phthalimides have demonstrated anticonvulsant effects. | [3] |
The presence of the acetic acid moiety in this compound provides a handle for further chemical modifications, such as the formation of amides or esters, which could be exploited in the design of new therapeutic agents or chemical probes. This functional group could also influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with biological targets.
Given the diverse biological activities of related compounds, this compound represents a valuable scaffold for the development of novel drug candidates. Further research is warranted to explore its specific biological targets and therapeutic potential.
Conclusion
This compound is a readily accessible compound with a chemical structure that suggests a range of potential biological activities. This technical guide provides a foundation for researchers and drug development professionals interested in exploring its synthesis and pharmacological properties. While further experimental validation is required to fully elucidate its biological profile, the information presented herein, based on the activities of structurally related compounds, highlights its promise as a valuable building block in the design and discovery of new therapeutic agents.
References
- 1. 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)acetic acid | 138220-90-3 | NFA22090 [biosynth.com]
- 2. This compound - CAS:138220-90-3 - 阿镁生物 [amaybio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexahydrophthalimide–benzothiazole hybrids as a new class of protoporphyrinogen oxidase inhibitors: synthesis, structure–activity relationship, and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Isoindole-1,3-dione Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of isoindole-1,3-dione derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
Isoindole-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, the programmed cell death essential for tissue homeostasis, and the disruption of cancer cell proliferation.
Quantitative Anticancer Activity Data
The cytotoxic efficacy of various isoindole-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected isoindole-1,3-dione derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 (as µg/mL) | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 (as µg/mL) | [1] |
| Compound 7 (containing azide and silyl ether) | A549 (Lung adenocarcinoma) | 19.41 | [2] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc (Lung adenocarcinoma) | 114.25 | [3] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc (Lung adenocarcinoma) | 116.26 | [3] |
| Passerini adduct 8a | A549 (Lung adenocarcinoma) | 0.04-0.11 | [4] |
| Passerini adduct 8a | Caco-2 (Colorectal adenocarcinoma) | 0.04-0.11 | [4] |
| Passerini adduct 8a | MDA-MB 231 (Breast adenocarcinoma) | 0.04-0.11 | [4] |
Mechanism of Action: Apoptosis Induction
Several studies have indicated that isoindole-1,3-dione derivatives exert their anticancer effects by triggering the apoptotic cascade. This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. Evidence suggests that these compounds can modulate the expression of key apoptotic regulators and activate executioner caspases. For instance, some derivatives have been shown to induce apoptosis through the activation of caspase-3 and caspase-7.[4][5] Furthermore, the induction of apoptosis by certain indole derivatives has been linked to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
Below is a diagram illustrating the intrinsic apoptosis pathway, which is a common mechanism of action for many anticancer drugs, including potentially some isoindole-1,3-dione derivatives.
Caption: Intrinsic apoptosis pathway.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Isoindole-1,3-dione derivatives, particularly the renowned thalidomide and its analogs, have demonstrated potent anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily involving the inhibition of pro-inflammatory cytokines and enzymes.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effects of isoindole-1,3-dione derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The following table presents the IC50 values of select derivatives against COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| PYZ16 | >5.58 | 0.52 | [6] |
| Celecoxib (Reference) | 7.43 | 0.78 | [6] |
| Compound 4e | - | 3.34 | [7] |
| Compound 9h | - | 2.42 | [7] |
| Compound 9i | - | 2.35 | [7] |
| Indomethacin (Reference) | - | 0.026 | [7] |
| Celecoxib (Reference) | - | 0.03 | [7] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including those encoding cytokines like TNF-α and enzymes like COX-2.
Some isoindole-1,3-dione derivatives have been shown to inhibit the NF-κB signaling pathway. For example, certain derivatives have been found to inhibit the phosphorylation of the p65 subunit of NF-κB, a crucial step for its activation.[8] Thalidomide and its analogs are known to inhibit the production of TNF-α, a key activator of the NF-κB pathway.
The following diagram illustrates the NF-κB signaling pathway and highlights potential points of inhibition by isoindole-1,3-dione derivatives.
Caption: NF-κB signaling pathway.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Isoindole-1,3-dione derivatives have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table provides MIC values for selected isoindole-1,3-dione derivatives against common bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 19l | Escherichia coli | 12.5 | |
| Compound 19l | Staphylococcus aureus | 12.5 | |
| Compound 19p | Escherichia coli | 12.5 | |
| Compound 19p | Staphylococcus aureus | 12.5 | |
| Ciprofloxacin (Reference) | Escherichia coli | - | |
| Ciprofloxacin (Reference) | Staphylococcus aureus | - | |
| SMJ-2 | Staphylococcus aureus (MRSA) | 0.25-2 | |
| SMJ-4 | Staphylococcus aureus (MRSA) | 0.25-16 |
Enzyme Inhibition
Beyond their anticancer and anti-inflammatory effects, isoindole-1,3-dione derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis. A notable example is their inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Acetylcholinesterase Inhibition Data
The following table summarizes the IC50 values of several isoindole-1,3-dione derivatives against acetylcholinesterase.
| Compound/Derivative | AChE IC50 (µM) | Reference |
| Compound 7a | 2.1 | [4] |
| Compound 7f | 2.1 | [4] |
| Rivastigmine (Reference) | 11.07 | [4] |
| Derivative I (with phenyl substituent) | 1.12 | [5] |
| Donepezil (Reference) | - | [5] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Caption: MTT assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Broth microdilution workflow.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the isoindole-1,3-dione derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The isoindole-1,3-dione scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into novel therapies for a variety of diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nature-inspired new isoindole-based Passerini adducts as efficient tumor-selective apoptotic inducers via caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Phthalimide-Based Compounds: A Technical Guide for Drug Development Professionals
Executive Summary
Phthalimide-based compounds, a class of molecules initially shadowed by the thalidomide tragedy, have re-emerged as a cornerstone of modern therapeutics, particularly in oncology and immunology. Their unique mechanism of action, centered on the hijacking of the ubiquitin-proteasome system, has opened new avenues for targeting proteins previously considered "undruggable." This technical guide provides an in-depth exploration of the molecular machinery manipulated by phthalimide derivatives, offering researchers and drug development professionals a comprehensive overview of their function, quantitative parameters, and the experimental protocols required for their evaluation. We delve into the core principles of Cereblon-mediated targeted protein degradation, the immunomodulatory and anti-angiogenic effects, and the evolution of these molecules into powerful therapeutic platforms like Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Tale of Redeemed Chemistry
The story of phthalimide-based drugs is one of remarkable scientific redemption. Initially introduced as the sedative thalidomide in the 1950s, its devastating teratogenic effects led to its withdrawal and a tightening of drug safety regulations worldwide.[1] However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for treating complications of leprosy and multiple myeloma.[1][2]
The pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary direct target of thalidomide.[2][3][4] This discovery unraveled a novel pharmacological mechanism: these compounds act as "molecular glues," modulating the function of an E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[4][5] This guide will dissect this mechanism, providing the technical details necessary to harness its power for therapeutic innovation.
The Core Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase
The central mechanism of action for phthalimide-based compounds involves the targeted degradation of proteins via the Ubiquitin-Proteasome System (UPS). The key player in this process is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), for which Cereblon (CRBN) serves as a substrate receptor.[2][3][4]
Phthalimide-based drugs, including thalidomide and its more potent derivatives lenalidomide and pomalidomide, bind to a specific pocket within the CRBN protein.[4] This binding event does not inhibit the E3 ligase; instead, it allosterically modifies the substrate-binding surface of CRBN. This altered surface gains the ability to recognize and bind proteins that are not natural substrates of the CRL4-CRBN complex. These newly recruited proteins are termed "neosubstrates."[3][4]
Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated—tagged with a chain of ubiquitin molecules. This ubiquitin tag serves as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and destroys the neosubstrate.[5] This targeted protein degradation is the foundation for the diverse therapeutic effects of these drugs.
Key Neosubstrates and Therapeutic Implications
The specific clinical effects of phthalimide-based drugs are determined by the particular neosubstrates they target for degradation.
-
Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma, lenalidomide and pomalidomide induce the degradation of these two lymphoid transcription factors.[2][5] IKZF1 and IKZF3 are essential for myeloma cell survival. Their degradation leads to the downregulation of key oncogenes like MYC and interferon regulatory factor 4 (IRF4), ultimately resulting in cancer cell death.[6][7]
-
Casein Kinase 1A1 (CK1α): In patients with myelodysplastic syndrome (MDS) characterized by a deletion on chromosome 5q (del(5q)), lenalidomide is highly effective.[8][9] The gene for CK1α is located in this deleted region, leading to haploinsufficiency. Lenalidomide induces the degradation of the remaining CK1α, creating a state of synthetic lethality that selectively kills the malignant del(5q) cells.[5][8][10]
-
SALL4 and MEIS2: The teratogenic (birth defect-causing) effects of thalidomide are also mediated by CRBN.[3] This is thought to occur through the degradation of neosubstrates like the transcription factor SALL4, which is crucial for embryonic development, and by blocking the degradation of endogenous substrates like MEIS2.[2][3]
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of a phthalimide-based compound is a function of its binding affinity to CRBN and its efficiency in inducing the degradation of specific neosubstrates. These parameters are quantified by metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50).
Table 1: Binding Affinities of IMiDs® to Cereblon (CRBN)
| Compound | Assay Type | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Thalidomide | Competitive Titration | Ki | ~250 nM | [4] |
| Isothermal Titration Calorimetry | Kd | 14.7 µM | [1] | |
| Lenalidomide | Competitive Titration | Ki | ~178 nM | [4] |
| Competitive Binding | IC50 | ~2 µM | [11][12] | |
| Pomalidomide | Competitive Titration | Ki | ~157 nM | [4] |
| Fluorescence Polarization | IC50 | 153.9 nM | [1] |
| | Competitive Binding | IC50 | ~2 µM |[11] |
Table 2: Neosubstrate Degradation Potency of Phthalimide-Based Compounds
| Compound | Target Protein | Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| Pomalidomide | IKZF1 | HEK293T-HiBit | DC50 | 0.375 µM | [6] |
| Pomalidomide | IKZF1 | MM.1S | Dmax | >90% | [13] |
| 4-OH-EM12 | IKZF1 | HEK293 | DC50 | 28 nM | [14] |
| Lenalidomide | CK1α | Various | N/A | Induces degradation | [8][9][15] |
| dBET1 (PROTAC) | BRD4 | MV4;11 | EC50 | 430 nM | [16] |
| dBET6 (PROTAC) | BRD4 | HEK293T | DC50 | 6 nM |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma | DC50 | < 1 nM |[17] |
Note: Values can vary significantly based on the specific assay conditions, cell line, and experimental methodology used.
Broader Mechanisms: Immunomodulation and Anti-Angiogenesis
Beyond targeted protein degradation, phthalimide-based compounds exhibit pleiotropic effects that contribute to their therapeutic efficacy.
-
Immunomodulatory Effects: These compounds enhance the immune response against cancer cells. They provide co-stimulation for T-cells and Natural Killer (NK) cells, leading to increased proliferation and cytotoxic activity.[10][18][19] This is accompanied by an increase in the production of anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[18][19] These immunomodulatory activities are also dependent on CRBN.[6][18]
-
Anti-Angiogenic Effects: Thalidomide was first noted for its ability to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth.[2] While the CRBN-dependent degradation of neosubstrates is a key part of this, other mechanisms have been proposed, including the induction of ceramide, which leads to the depletion of Vascular Endothelial Growth Factor (VEGF) receptors.[20]
The Next Generation: Phthalimide-Based PROTACs
The discovery of the phthalimide-CRBN interaction has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (an "E3-recruiter"), and a chemical linker connecting the two.[21]
Phthalimide derivatives like thalidomide and pomalidomide are among the most widely used E3-recruiters, hijacking the CRL4-CRBN complex.[21][22] The PROTAC acts as a bridge, bringing the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and degradation. This technology allows for the targeted destruction of virtually any protein for which a binding ligand can be developed, dramatically expanding the "druggable" proteome.[23]
Experimental Protocols
Evaluating the activity of phthalimide-based compounds requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
CRBN Binding Assay (Homogeneous Time-Resolved FRET)
This assay quantitatively measures the binding affinity of a compound to the CRBN E3 ligase complex in a competitive format.
-
Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) is used to detect the displacement of a fluorescently-labeled thalidomide tracer from a GST-tagged CRBN protein by a test compound. When a Europium cryptate-labeled anti-GST antibody (donor) and the red-labeled thalidomide tracer (acceptor) are bound to CRBN, FRET occurs. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[18][24]
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., unlabeled pomalidomide).
-
Assay Plate Dispensing: Dispense 5 µL of the compound dilutions or vehicle control into a low-volume 384-well white plate.
-
Protein Addition: Add 5 µL of human GST-tagged CRBN protein to each well and incubate for 10 minutes at 25°C.[25]
-
HTRF Reagent Addition: Prepare a mix of anti-GST-Europium Cryptate antibody and Thalidomide-Red ligand. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light.[25][26]
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot it against the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In-Cell Ubiquitination Assay
This assay confirms that a neosubstrate is ubiquitinated in a compound-dependent manner within cells.
-
Principle: Cells are co-transfected with plasmids expressing a tagged protein of interest (POI) and tagged ubiquitin. Following treatment with the phthalimide-based compound, the POI is immunoprecipitated, and the presence of co-precipitated, ubiquitinated POI is detected by Western blot.
-
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing the HA-tagged POI (e.g., IKZF1) and FLAG-tagged Ubiquitin. Culture for 48 hours.[3]
-
Compound Treatment: Treat the transfected cells with the test compound (e.g., 1 µM pomalidomide) or DMSO vehicle for 4-6 hours. To prevent proteasomal degradation of the ubiquitinated protein, also treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4 hours.
-
Cell Lysis: Lyse the cells in a denaturing RIPA buffer containing 1-2% SDS and deubiquitinase inhibitors (e.g., N-Ethylmaleimide, NEM). Boil the lysates for 10 minutes to dissociate non-covalent protein interactions.[3]
-
Lysate Dilution & Immunoprecipitation (IP): Dilute the lysate 10-fold with SDS-free buffer to reduce the SDS concentration to <0.2%. Perform immunoprecipitation by incubating the diluted lysate with an anti-HA antibody overnight at 4°C.[3]
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-FLAG antibody to detect the polyubiquitin chains attached to the immunoprecipitated HA-IKZF1. A ladder of high-molecular-weight bands in the compound-treated lane indicates successful ubiquitination.
-
Zebrafish Anti-Angiogenesis Assay
This in vivo assay provides a rapid assessment of the anti-angiogenic potential of a compound.
-
Principle: Transgenic zebrafish embryos, such as the Tg(fli1:EGFP) line which expresses Green Fluorescent Protein (GFP) in endothelial cells, are used to visualize blood vessel development. The effect of a test compound on the formation of subintestinal vessels (SIVs) or intersegmental vessels (ISVs) is observed and quantified.[27][28]
-
Methodology:
-
Embryo Collection: Collect fertilized eggs from a crossing of Tg(fli1:EGFP) zebrafish.
-
Dechorionation and Staging: At 24 hours post-fertilization (hpf), enzymatically remove the chorion and place embryos in multi-well plates (1 embryo/well).[27]
-
Compound Treatment: Add embryo medium containing various concentrations of the test compound or a vehicle control (e.g., 0.1% DMSO). Include a known anti-angiogenic agent like thalidomide as a positive control.
-
Incubation: Incubate the embryos at 28.5°C for 24-48 hours.
-
Imaging: Anesthetize the embryos and mount them in a methylcellulose solution on a glass slide. Image the trunk and yolk region using a fluorescence microscope.
-
Quantification and Analysis: Quantify the length and number of ISVs or the sprouting of SIVs.[28] A significant reduction in vessel growth compared to the vehicle control indicates anti-angiogenic activity. Assess for any teratogenic effects, such as fin malformation or pericardial edema.[27]
-
Conclusion and Future Directions
The mechanism of action of phthalimide-based compounds represents a paradigm shift in pharmacology, moving from classical occupancy-driven inhibition to event-driven, catalytic degradation of target proteins. The ability to hijack the CRL4-CRBN E3 ligase has not only provided powerful therapies for hematological malignancies but has also furnished the field of drug discovery with a critical tool for developing PROTACs.
Future research will focus on several key areas:
-
Expanding the E3 Ligase Toolbox: Identifying and validating new E3 ligase-recruiting moieties beyond the phthalimide scaffold to overcome resistance and expand tissue-specific degradation.
-
Rational Degrader Design: Improving computational models to predict ternary complex formation and substrate ubiquitination, enabling the rational design of more potent and selective degraders.
-
Understanding Resistance Mechanisms: Elucidating how cancer cells develop resistance to these agents, often through mutations in CRBN or downstream components of the UPS, will be crucial for developing next-generation therapies.
The principles outlined in this guide provide a foundational understanding for scientists and researchers aiming to contribute to this exciting and rapidly evolving field. The continued exploration of this unique mechanism of action promises to deliver a new wave of therapeutics capable of addressing a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degradation kinetics measured by microinjection and live-cell fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 3. Ubiquitination assay [bio-protocol.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. chempartner.com [chempartner.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed exploration of the discovery, history, synthesis, and biological significance of the isoindole scaffold, with a focus on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its related derivatives.
Introduction and Nomenclature
This compound, with the CAS number 138220-90-3, belongs to the broad class of organic molecules known as isoindole derivatives. Structurally, it is a derivative of phthalimide, where the benzene ring has been fully hydrogenated to form a cyclohexane ring, and an acetic acid moiety is attached to the nitrogen atom. The core of this molecule is the octahydroisoindole-1,3-dione skeleton.
While specific research on this compound is limited in publicly available literature, the isoindole and phthalimide scaffolds are of immense importance in medicinal chemistry.[1][2][3] This guide will provide a comprehensive overview of the discovery and history of this class of compounds, their synthesis, biological activities, and the pivotal role they have played in shaping modern drug development. The notorious history and subsequent therapeutic rebirth of thalidomide, a prominent phthalimide derivative, will be discussed in detail as it offers crucial lessons in pharmacology and drug regulation.[4][5][6][7]
Discovery and History of the Phthalimide Scaffold: The Thalidomide Saga
The history of phthalimide derivatives is inextricably linked with the story of thalidomide.
Initial Development and Use: Thalidomide was first synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal.[6][8] It was initially marketed in 1957 as a sedative and antiemetic, particularly for morning sickness in pregnant women, under the trade name Contergan.[4][7] The drug was considered safe at the time due to its low toxicity in rodent studies.[5]
The Teratogenic Tragedy: In the late 1950s and early 1960s, a sudden increase in the incidence of severe birth defects was observed. Dr. William McBride, an Australian obstetrician, was one of the first to publicly link thalidomide to these defects in 1961.[6] The use of thalidomide by pregnant women resulted in thousands of infants being born with a range of severe and debilitating conditions, most notably phocomelia, a malformation of the limbs.[4][6] This tragedy led to the withdrawal of thalidomide from the market in 1961 and prompted a fundamental shift in drug regulation, leading to much stricter testing requirements for new medicines.[4]
Rediscovery and Therapeutic Applications: Despite its tragic past, thalidomide was found to have potent anti-inflammatory and immunomodulatory properties. In 1965, it was serendipitously discovered to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[5] This marked the beginning of thalidomide's renaissance.
Further research into its mechanism of action revealed its anti-angiogenic and anti-cancer properties.[7] In 2006, thalidomide was approved by the FDA for the treatment of multiple myeloma.[7] This has led to the development of more potent and safer analogs, such as lenalidomide and pomalidomide, which are now standard treatments for this and other hematological malignancies.[9]
Synthesis of this compound and its Analogs
The synthesis of N-substituted isoindoline-1,3-diones is typically achieved through the condensation of the corresponding anhydride with a primary amine. For the target molecule, this would involve the reaction of hexahydrophthalic anhydride with glycine. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (A Representative Analog)
This protocol is adapted from a published procedure for a structurally related compound and can be modified for the synthesis of other N-substituted hexahydrophthalimides.[2]
-
Dissolution of Reactants: Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid. In a separate flask, dissolve hexahydrophthalic anhydride (0.00125 mol) in 150 mL of glacial acetic acid.
-
Reaction: Add the hexahydrophthalic anhydride solution to the acetohydrazide solution with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., isopropyl alcohol or ethyl alcohol) to obtain the purified compound.
Mechanism of Action of Phthalimide Derivatives: The Role of Cereblon
The diverse biological effects of thalidomide and its analogs are primarily mediated through their interaction with the protein cereblon (CRBN) .[10][11] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[12]
Thalidomide and its derivatives act as "molecular glues" that bind to CRBN and alter its substrate specificity.[12] This binding induces the recruitment of new protein substrates (neosubstrates) to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[12] The specific neosubstrates targeted for degradation depend on the particular phthalimide derivative, which explains their diverse therapeutic and adverse effects. For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the anti-myeloma activity of lenalidomide and pomalidomide.[11]
Caption: Signaling pathway of thalidomide-mediated protein degradation via Cereblon.
Biological Activities and Quantitative Data of Isoindole Derivatives
Isoindole and phthalimide derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[2][3] Below is a summary of quantitative data for some representative isoindole derivatives.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | IC50 = 2.1 - 7.4 µM | [13][14] |
| N-benzylisoindole-1,3-dione derivatives | A549-Luc (lung adenocarcinoma) cells | IC50 ≈ 114 - 116 µM (48h) | [15] |
| Halogenated isoindole-1,3(2H) dione derivatives | Leishmania tropica | IC50 ≈ 0.0478 µmol/mL | [16][17] |
| Isoindoline-1,3-dione derivatives | Analgesic activity (acetic acid induced writhing) | Up to 78.78% protection | [18] |
| Isoindoline-1,3-dione derivatives | Anti-inflammatory (protein denaturation) | Up to 83% inhibition | [18] |
Conclusion and Future Directions
While specific information on this compound is not extensively available, the broader family of isoindole and phthalimide derivatives remains a fertile ground for drug discovery and development. The remarkable story of thalidomide, from a catastrophic teratogen to a life-saving cancer therapy, underscores the potential for new discoveries within this chemical class.
Future research in this area could focus on:
-
Synthesis and screening of novel derivatives: The octahydroisoindole scaffold, being less explored than its aromatic counterpart, may offer unique pharmacological properties.
-
Elucidation of mechanisms of action: For derivatives not acting through cereblon, identifying their molecular targets is crucial.
-
Structure-activity relationship (SAR) studies: Systematic modifications of the isoindole core and its substituents can lead to the optimization of potency and selectivity.
-
Targeted protein degradation: The "molecular glue" concept pioneered by thalidomide is now a major area of research, with the potential to target previously "undruggable" proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thalidomidetrust.org [thalidomidetrust.org]
- 7. news-medical.net [news-medical.net]
- 8. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phthalimides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. media.neliti.com [media.neliti.com]
A Technical Guide to the Spectroscopic Analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. It also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are broadly applicable to solid organic compounds of this nature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural analogs.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~4.0 | Singlet | 2H | -N-CH₂-COOH |
| ~2.8-3.0 | Multiplet | 2H | -CO-CH- |
| ~1.2-2.0 | Multiplet | 8H | Cyclohexane ring -CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | Imide C=O |
| ~170-175 | Carboxylic acid C=O |
| ~45-50 | -CO-CH- |
| ~40-45 | -N-CH₂-COOH |
| ~20-30 | Cyclohexane ring -CH₂- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~1770 | Strong | C=O stretch (Imide, asymmetric) |
| ~1700 | Strong | C=O stretch (Imide, symmetric) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1400 | Medium | C-N stretch |
| ~1200 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 211 | [M]⁺ (Molecular Ion) |
| 193 | [M - H₂O]⁺ |
| 166 | [M - COOH]⁺ |
| 152 | [M - CH₂COOH]⁺ |
| 79 | [Cyclohexane fragment]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : The analysis is performed on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Processing : The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrument Setup : The analysis is performed on a mass spectrometer equipped with an ESI source. The sample solution is introduced into the source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Data Acquisition :
-
The sample is sprayed into the ESI source, where it is ionized.
-
The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of each ion.
-
-
Data Analysis : Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Potential Therapeutic Targets of Isoindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Derivatives of isoindole have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of isoindole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Enzyme Inhibition
Isoindole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively bind to and modulate the activity of these protein targets is a cornerstone of their therapeutic potential.
Cholinesterase Inhibition in Neurodegenerative Diseases
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Several isoindole-1,3-dione derivatives have shown potent inhibitory activity against these enzymes.
Table 1: Inhibitory Activity of Isoindole Derivatives against Cholinesterases
| Compound/Derivative | Target | IC50 Value | Reference |
| Phenyl-substituted isoindoline-1,3-dione (I) | AChE | 1.12 µM | [1][2] |
| Diphenylmethyl-substituted isoindoline-1,3-dione (III) | BuChE | 21.24 µM | [1][2] |
| N-benzylamine-phthalimide derivative | AChE | 34 nM | [1] |
| N-benzylamine-phthalimide derivative | BuChE | 0.54 µM | [1] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione series | AChE | 0.9 - 19.5 µM | [1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7f) | AChE | 2.1 µM | [3] |
| Isoindolin-1,3-dione-based acetohydrazide (8a) | AChE | 0.11 µM | [4] |
| Isoindolin-1,3-dione-based acetohydrazide (8g) | BuChE | 5.7 µM | [4] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Isoindole-based compounds have emerged as effective CA inhibitors.
Table 2: Inhibitory Activity of Isoindole Derivatives against Carbonic Anhydrase Isoforms
| Compound/Derivative | Target | Ki Value | IC50 Value | Reference |
| Isoindole-1,3-dione-isoxazole hybrid (9-12 series) | hCA I | - | 23.17 - 79.58 nM | [5] |
| Isoindole-1,3-dione-isoxazole hybrid (9-12 series) | hCA II | - | 36.58 - 88.28 nM | [5] |
| Isoindolinone derivative (2c) | hCA I | 11.48 nM | - | [6][7] |
| Isoindolinone derivative (2f) | hCA I | 16.09 nM | - | [6][7] |
| Isoindolinone derivative (2c) | hCA II | 9.32 nM | - | [6][7] |
| Isoindolinone derivative (2f) | hCA II | 14.87 nM | - | [6][7] |
| Methanoisoindole-chalcone hybrid (7a-n series) | hCA I | 405.26 - 635.68 pM | - | [8] |
| Methanoisoindole-chalcone hybrid (7a-n series) | hCA II | 245.40 - 489.60 pM | - | [8] |
Cyclooxygenase (COX) Inhibition in Inflammation
Cyclooxygenase (COX-1 and COX-2) enzymes are key mediators of inflammation. Isoindole derivatives have been explored as COX inhibitors for their potential anti-inflammatory effects.
Table 3: Inhibitory Activity of Isoindole Derivatives against Cyclooxygenase Isoforms
| Compound/Derivative | Target | IC50 Value | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Substituted 1H-Isoindole-1,3(2H)-dione (D) | COX-2 | 90.28 µM |[9] | | Isoindoline derivatives of α-amino acids | COX-1 / COX-2 | Various |[10][11] | | Thienopyrimidine-aminothiazole hybrids | VEGFR-2 | Various |[12] |
Anticancer Activity
A significant area of research for isoindole derivatives is in oncology. These compounds exert their anticancer effects through various mechanisms, including cytotoxicity, induction of apoptosis, and cell cycle arrest.
Table 4: Cytotoxic Activity of Isoindole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| N-benzylisoindole-1,3-dione (3) | A549-Luc | 114.25 µM | [13] |
| N-benzylisoindole-1,3-dione (4) | A549-Luc | 116.26 µM | [13] |
| Isoindole derivative (7) | A549 | 19.41 µM | [14] |
| Isoindole derivative (1i) | A549 | 14.87 µM | [15] |
| Isoindole derivative (1i) | HT-29 | 5.90 µM | [15] |
| Meriolin 16 | Various | 50 nM | [16] |
| Indole-isoxazole hybrid (36) | HeLa | 1.768 µM | [17] |
| Indole-isoxazole hybrid (36) | A549 | 2.594 µM | [17] |
Modulation of Protein-Protein Interactions
Targeting protein-protein interactions (PPIs) is a burgeoning field in drug discovery. Isoindole derivatives have shown potential in modulating such interactions, as exemplified by the Keap1-Nrf2 pathway.
Keap1-Nrf2 Pathway Activation
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[18][19][20][21] Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[18][21] Isoindole derivatives that can disrupt the Keap1-Nrf2 interaction can therefore upregulate this protective pathway, offering therapeutic potential in diseases associated with oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Isoindole-1,3-dione Derivatives (General Procedure)
A common method for the synthesis of N-substituted isoindole-1,3-diones involves the reaction of phthalic anhydride with a primary amine. In a typical procedure, a mixture of phthalic anhydride and the desired primary amine is refluxed in a suitable solvent, such as glacial acetic acid or toluene, for several hours. The product is then isolated by filtration and can be further purified by recrystallization.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity is determined spectrophotometrically using a modified Ellman's method. The assay mixture typically contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound (isoindole derivative) at various concentrations, and the enzyme (AChE). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined from a dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory effect of isoindole derivatives on CA activity is assessed by measuring the esterase activity of the enzyme. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The reaction is carried out in a Tris-HCl buffer (pH 7.4) containing the CA enzyme and the test compound. The reaction is initiated by the addition of the substrate, p-NPA. The inhibitory activity is expressed as the percentage of inhibition, and IC50 values are calculated from the concentration-inhibition curves.
Cyclooxygenase (COX) Inhibition Assay
The ability of isoindole derivatives to inhibit COX-1 and COX-2 can be determined using a variety of methods, including enzyme immunoassays (EIA) or fluorometric assays that measure the production of prostaglandins (e.g., PGE2). In a typical assay, the COX enzyme (either COX-1 or COX-2) is incubated with the test compound before the addition of the substrate, arachidonic acid. The reaction is then allowed to proceed for a specific time, and the amount of prostaglandin produced is quantified. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of isoindole derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. Cells are seeded in 96-well plates and treated with various concentrations of the isoindole derivatives for a specified period (e.g., 24, 48, or 72 hours). After incubation, the MTT solution is added to each well, and the plates are incubated further to allow for formazan crystal formation. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Keap1-Nrf2 Inhibitor Screening Assay
A fluorescence polarization (FP)-based assay can be used to identify inhibitors of the Keap1-Nrf2 interaction. This assay measures the binding of a fluorescently labeled Nrf2 peptide to the Keap1 protein. In the presence of an inhibitor that disrupts this interaction, the fluorescent peptide is displaced from the larger Keap1 protein, resulting in a decrease in fluorescence polarization. The assay is typically performed in a 96- or 384-well plate format, making it suitable for high-throughput screening.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of isoindole derivatives.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, anticancer, antimicrobial and carbonic anhydrase inhibition profiles of novel (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl) phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [journals.eco-vector.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 20. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxidative stress activated by Keap-1/Nrf2 signaling pathway in pathogenesis of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid in Cell Culture
A scarcity of published research on the direct use of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid in cell culture necessitates a protocol derived from structurally analogous compounds. The isoindoline-1,3-dione scaffold, a common feature in medicinal chemistry, is present in numerous molecules with diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The protocols and application notes provided herein are based on the general characteristics and handling of these related compounds and should be adapted as a starting point for empirical validation with this compound.
General Information
| Parameter | Details |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol |
| CAS Number | 138220-90-3[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Stock Solution Preparation
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol
-
Weighing the Compound: Accurately weigh out 2.11 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Sterilization: Sterile filter the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Cell Culture Application Protocol
This protocol provides a general guideline for treating adherent mammalian cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Materials
-
Adherent mammalian cells in culture
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Assay-specific reagents (e.g., for viability, proliferation, or apoptosis assays)
Protocol
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for similar compounds is 1-100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Downstream Analysis: Following incubation, perform the desired cellular assays to assess the effects of the compound.
Potential Signaling Pathways and Cellular Effects
While specific data for this compound is unavailable, related isoindoline-1,3-dione derivatives have been shown to modulate various signaling pathways. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[4][5]
Based on the activities of analogous compounds, potential areas of investigation for this compound could include its effects on cell cycle progression, apoptosis, and inflammatory signaling cascades. For instance, some isoindoline-1,3-dione derivatives have been shown to induce apoptosis in cancer cells.[5]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data to illustrate how quantitative results could be structured. Actual values must be determined experimentally.
| Cell Line | Assay | IC₅₀ (µM) |
| HeLa | MTT (48h) | 50 |
| Jurkat | Annexin V (24h) | 25 |
| RAW 264.7 | NO Production | 75 |
Note: The provided protocols and potential applications are based on the chemical structure of this compound and data from analogous compounds. It is imperative for researchers to empirically determine the optimal conditions and biological effects of this specific compound in their experimental systems.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 3. 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)acetic acid | 138220-90-3 | NFA22090 [biosynth.com]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. A reliable and accurate analytical method is crucial for its quantification in various stages of drug discovery and quality control. This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The presence of the phthalimide functional group provides a chromophore, making UV detection a suitable and sensitive choice for quantification.
While a specific validated HPLC method for this exact compound is not widely published, the following protocol is based on established principles of chromatography for similar chemical structures.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Phosphoric acid) for pH adjustment
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Preparation of Solutions
2.3.1. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
2.3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is the standard stock solution.
2.3.3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following are proposed starting conditions. Method optimization may be required.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time to ensure elution of the analyte. A suggested starting gradient is provided in the table below. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at an appropriate wavelength (e.g., 220 nm, to be determined by UV scan) |
| Run Time | Approximately 15-20 minutes |
Suggested Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) |
| %RSD of Retention Time | ≤ 1.0% (for n≥5) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (e.g., ~0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., ~0.3 µg/mL) |
Visualization
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The proposed RP-HPLC method provides a framework for the accurate and precise quantification of this compound. This method is suitable for routine analysis in a quality control environment and for research purposes. It is important to note that this method should be fully validated according to ICH guidelines before its implementation for regulatory purposes. The provided chromatographic conditions serve as a starting point and may require optimization based on the specific HPLC system and column used.
Application of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic Acid in Organic Synthesis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, also known as N-carboxymethyl-cis-1,2-cyclohexanedicarboximide, is a chiral molecule with potential applications in organic synthesis, particularly in the realm of stereoselective transformations. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed studies and established protocols for its use. While its structure suggests potential as a chiral auxiliary, concrete examples and quantitative data to support this application are not readily found in peer-reviewed journals or patent literature.
This document aims to provide a transparent overview of the currently available information and to contextualize the potential of this compound based on the chemistry of related structures.
Theoretical Potential as a Chiral Auxiliary
The core structure of this compound, featuring a rigid bicyclic imide derived from cis-1,2-cyclohexanedicarboxylic acid, is a key feature of several successful chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they are typically removed and can be recovered.
The logical workflow for the hypothetical use of this compound as a chiral auxiliary would be as follows:
Figure 1. Hypothetical workflow for the application of this compound as a chiral auxiliary.
This workflow illustrates the attachment of the auxiliary to a prochiral substrate, followed by a diastereoselective reaction to create a new stereocenter. The final step involves the removal of the auxiliary to yield the desired chiral product.
Synthesis of Related Structures: A Potential Starting Point
While specific protocols for the application of this compound are unavailable, the synthesis of the structurally related aromatic analog, 2-(1,3-dioxoisoindolin-2-yl)acetic acid, has been described. This synthesis and its subsequent use in amide bond formation can serve as a conceptual template for potential reactions involving the target molecule.
Example Protocol: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide
This protocol is adapted from the synthesis of a related compound and is provided for illustrative purposes only.
Reaction Scheme:
Figure 2. General scheme for amide bond formation using a related N-substituted phthalimide.
Experimental Procedure (Hypothetical Adaptation):
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at room temperature, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data:
Due to the lack of published applications for the target compound, no quantitative data (e.g., yields, diastereomeric excess, enantiomeric excess) can be provided in a structured table.
Conclusion and Future Outlook
This compound remains a molecule of theoretical interest for applications in asymmetric synthesis. Its chiral, rigid backbone is a promising feature for inducing stereoselectivity. However, the absence of documented applications in the scientific literature prevents the creation of detailed, validated protocols and application notes.
Researchers and drug development professionals interested in this compound are encouraged to explore its potential as a chiral auxiliary in various transformations, such as aldol reactions, alkylations, and Diels-Alder reactions. The development of synthetic routes to this compound and the systematic evaluation of its performance in asymmetric synthesis would be a valuable contribution to the field of organic chemistry. Any such findings would warrant detailed publication to fill the current knowledge gap.
Application Notes and Protocols for (1,3-Dioxoisoindolin-2-yl)-acetic acid Derivatives as PROTAC Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thalidomide-based E3 ligase ligands in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5][6]
This document focuses on the application of (1,3-Dioxoisoindolin-2-yl)-acetic acid and its derivatives, which are analogs of thalidomide, as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][7][8] While the specific term "(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid" suggests a saturated isoindole ring, the vast majority of current research and application in the PROTAC field utilizes the unsaturated phthalimide core of thalidomide and its derivatives (e.g., lenalidomide and pomalidomide) to engage the CRBN E3 ligase.[2][9] These compounds, referred to as immunomodulatory drugs (IMiDs), effectively recruit CRBN to induce the ubiquitination and subsequent degradation of target proteins.[2][7][8]
This guide will provide detailed application notes and protocols for the rational design, synthesis, and evaluation of PROTACs employing these widely-used thalidomide-based E3 ligase ligands.
Mechanism of Action
Thalidomide-based PROTACs orchestrate the degradation of a target protein by inducing its proximity to the CRBN E3 ubiquitin ligase complex.[10] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2][10] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can catalytically repeat the cycle.[11][12]
Design and Synthesis Considerations
The efficacy of a PROTAC is highly dependent on the careful design of its three components. The choice of the POI ligand determines the target selectivity, while the E3 ligase ligand engages the degradation machinery. The linker, however, is a critical determinant of the PROTAC's overall performance, influencing the formation and stability of the ternary complex.[5][13]
Key Linker Design Considerations:
-
Composition: The most common linker types are polyethylene glycol (PEG) and alkyl chains. PEG linkers offer flexibility and can enhance solubility, whereas alkyl chains provide more rigidity.[4][13]
-
Length: The linker must be of optimal length to facilitate a productive ternary complex formation without steric hindrance.[4][13] This is often determined empirically for each POI-E3 ligase pair.
-
Attachment Points: The exit vector of the linker from both the POI ligand and the thalidomide moiety significantly impacts the geometry of the ternary complex and, consequently, the degradation efficiency.[9][13]
The synthesis of thalidomide-based PROTACs can be achieved through both solution-phase and solid-phase methodologies. Solid-phase synthesis offers advantages for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.[10][14]
Quantitative Data Summary
The following table summarizes key data for representative thalidomide-based PROTACs, highlighting the impact of linker modifications on their degradation potency.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | PEG/Alkyl | <1 | >95 | HeLa | [15] |
| ARV-825 | BRD4 | Pomalidomide | PEG/Alkyl | <1 | >90 | 22Rv1 | [15] |
| MZ1 | BRD4 | VHL Ligand | Alkyl | 25 | >90 | HeLa | [15] |
| Compound 1a | sEH | Thalidomide | PEG | ~1000 | Significant | HepG2 | [16] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of a thalidomide-based PROTAC.
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol describes a representative synthesis of a PROTAC by coupling a thalidomide derivative containing a terminal carboxylic acid with an amine-functionalized POI ligand.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 16. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Activity of Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has spurred research into the synthesis and evaluation of new chemical entities.[3][4][5] These application notes provide a detailed experimental design and step-by-step protocols for the systematic evaluation of the antimicrobial activity of novel isoindoline derivatives. The described methodologies are based on established standards for antimicrobial susceptibility testing, ensuring robust and reproducible data generation for drug discovery and development programs.
Experimental Design
A well-structured experimental design is crucial for the effective screening and characterization of the antimicrobial potential of isoindoline derivatives.
2.1. Objectives
-
To determine the in vitro antimicrobial activity of a series of isoindoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
To quantify the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compounds.
-
To establish a preliminary structure-activity relationship (SAR) based on the antimicrobial data.
2.2. Materials and Reagents
-
Isoindoline derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)[6]
-
Mueller-Hinton Agar (MHA)[7]
-
Sterile 96-well microtiter plates[8]
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator (37°C)[6]
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Vortex mixer
-
Sterile saline solution (0.85% NaCl)
-
Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin)[1]
-
Negative control (vehicle, e.g., DMSO)[1]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
2.3. Test Organisms
A representative panel of pathogenic bacteria should be selected, including both Gram-positive and Gram-negative species. Standard laboratory strains are recommended for initial screening to ensure consistency and comparability of results.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
2.4. Controls
-
Positive Control: A standard antibiotic with known activity against the test organisms (e.g., Ampicillin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria) should be included to validate the assay.[1]
-
Negative Control: The vehicle used to dissolve the isoindoline derivatives (e.g., DMSO) should be tested to ensure it does not inhibit bacterial growth at the concentrations used.[1]
-
Sterility Control: Wells containing only sterile broth to check for contamination.
-
Growth Control: Wells containing broth and bacteria without any test compound to ensure proper bacterial growth.
Experimental Workflow
The overall experimental workflow for testing the antimicrobial activity of isoindoline derivatives is depicted below.
Caption: Workflow for antimicrobial screening of isoindoline derivatives.
Detailed Experimental Protocols
4.1. Protocol 1: Preparation of Isoindoline Derivative Stock Solutions
-
Weigh a precise amount of each isoindoline derivative.
-
Dissolve the compounds in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Store the stock solutions at -20°C until use.
4.2. Protocol 2: Preparation of Bacterial Inoculum
-
From a fresh agar plate, pick a few isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C for 18-24 hours with shaking.[6]
-
After incubation, dilute the bacterial suspension with sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.[8]
4.3. Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6][9]
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the prepared isoindoline derivative working solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
This will create a range of decreasing concentrations of the isoindoline derivative.
-
Add 10 µL of the standardized bacterial inoculum (5 x 10⁶ CFU/mL) to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include positive, negative, sterility, and growth controls on the same plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoindoline derivative that completely inhibits visible bacterial growth.[8][9]
4.4. Protocol 4: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[10][11][12]
-
Following the determination of the MIC, take a 10 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the isoindoline derivative that shows no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table to facilitate comparison and analysis.
| Compound ID | Gram Stain | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| ISO-001 | Gram-positive | S. aureus | 16 | 32 | 2 |
| Gram-negative | E. coli | 64 | >128 | >2 | |
| ISO-002 | Gram-positive | S. aureus | 8 | 16 | 2 |
| Gram-negative | E. coli | 32 | 64 | 2 | |
| Ampicillin | Gram-positive | S. aureus | 0.5 | 1 | 2 |
| Ciprofloxacin | Gram-negative | E. coli | 0.015 | 0.03 | 2 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for novel isoindoline derivatives will require further investigation, potential antimicrobial targets can be hypothesized based on related compounds. These may include interference with cell wall synthesis, disruption of nucleic acid biosynthesis, or inhibition of essential enzymes.[13] Further studies, such as macromolecule synthesis assays, are necessary to elucidate the specific signaling pathways affected.
Caption: Hypothesized antimicrobial mechanisms of isoindoline derivatives.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. youtube.com [youtube.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Isoindoline-1,3-dione Derivatives in Animal Models
Adivsory Note: Scholarly literature and available research data do not contain specific information on the in vivo administration of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid . The following application notes and protocols are based on studies conducted with structurally related isoindoline-1,3-dione (phthalimide) derivatives. Researchers should use this information as a guideline and adapt the protocols for their specific compound of interest after appropriate preliminary studies.
Introduction
Isoindoline-1,3-dione derivatives, also known as phthalimides, are a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[1][2][3] This document provides a summary of in vivo experimental designs and protocols for evaluating the pharmacological effects of these derivatives in animal models, based on existing literature.
Data Presentation: Summary of In Vivo Studies on Isoindoline-1,3-dione Derivatives
The following tables summarize quantitative data from various in vivo studies on different isoindoline-1,3-dione derivatives.
Table 1: Analgesic Activity of Isoindoline-1,3-dione Derivatives in Mice
| Compound ID | Animal Model | Dosing (mg/kg) | Route of Administration | Efficacy (% inhibition of writhing) | Reference |
| 3a | Acetic acid-induced writhing in mice | 25 | Intraperitoneal | 78.78 | [4] |
| 3b | Acetic acid-induced writhing in mice | 25 | Intraperitoneal | 77.27 | [4] |
| 3a | Acetic acid-induced writhing in mice | Not Specified | Not Specified | High (1.6 times higher than metamizole sodium) | [3] |
| ZM4 | Acetic acid-induced writhing in mice | 50 | Oral | Significant reduction | [5] |
| ZM5 | Acetic acid-induced writhing in mice | 25 and 50 | Oral | Significant reduction | [5] |
Table 2: Anti-cancer Activity of N-benzylisoindole-1,3-dione Derivatives
| Compound ID | Cell Line | IC50 (µM) after 48h | Animal Model | Efficacy | Reference |
| 3 | A549-Luc | 114.25 | Nude mice with A549-luc xenograft | Tumor growth inhibition | [6] |
| 4 | A549-Luc | 116.26 | Nude mice with A549-luc xenograft | Tumor growth inhibition | [6] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Activity | IC50 (µM) | Reference |
| 7a and 7f | Anti-AChE | 2.1 | [1] |
| Derivative I | Anti-AChE | 1.12 | [2] |
| Derivative III | Anti-BuChE | 21.24 | [2] |
Experimental Protocols
The following are detailed experimental protocols for key in vivo assays based on the available literature for isoindoline-1,3-dione derivatives.
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Objective: To evaluate the peripheral analgesic activity of a test compound.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Materials:
-
Test compound (isoindoline-1,3-dione derivative).
-
Vehicle (e.g., 0.9% saline, DMSO).
-
Standard drug (e.g., Diclofenac sodium, 5 mg/kg).
-
0.6% acetic acid solution.
-
-
Procedure:
-
Acclimatize mice for at least 7 days before the experiment.
-
Divide animals into groups (n=6): Control (vehicle), Standard, and Test compound groups (e.g., 25 mg/kg).[4]
-
Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally.[4][5]
-
After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 ml/kg) i.p. to induce writhing.[4]
-
Starting 5-20 minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-20 minutes).[4]
-
Calculate the percentage of analgesic activity using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
-
Protocol 2: In Vivo Anti-cancer Xenograft Model
-
Objective: To assess the anti-tumor efficacy of a test compound in vivo.
-
Animal Model: Nude mice.
-
Cell Line: A549-luc (human lung carcinoma with luciferase activity).[6]
-
Materials:
-
Test compound (e.g., N-benzylisoindole-1,3-dione derivatives).[6]
-
Vehicle.
-
A549-luc cells.
-
Matrigel.
-
-
Procedure:
-
Culture A549-luc cells under standard conditions.[6]
-
Subcutaneously inject a suspension of A549-luc cells (e.g., 1x10^6 cells in Matrigel) into the flank of each nude mouse.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer the test compound or vehicle according to a predetermined schedule (e.g., daily, every other day) via a suitable route (e.g., i.p., oral).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
For luciferase-expressing cells, tumor burden can also be monitored non-invasively using an in vivo imaging system.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).
-
Visualizations
Diagram 1: Experimental Workflow for Acetic Acid-Induced Writhing Assay
Workflow for evaluating analgesic activity.
Diagram 2: Workflow for In Vivo Xenograft Model
Workflow for assessing anti-cancer efficacy.
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid (CAS No. 138220-90-3), a molecule of interest in pharmaceutical research. The following protocols are based on established analytical techniques for structurally related isoindole derivatives and are intended to serve as a comprehensive guide for quality control and characterization.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 138220-90-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| Melting Point | 89 °C | [1] |
| Boiling Point | 473.6 °C | [1] |
Analytical Methods
This section details the protocols for the characterization and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and concentration of this compound. The following is a representative method adapted from protocols for similar acidic compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Representative HPLC Data:
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.999 |
Workflow for HPLC Analysis:
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
Representative NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 10-12 | Singlet | 1H | -COOH |
| ~4.0 | Singlet | 2H | -NCH₂- | |
| 2.5-3.5 | Multiplet | 4H | -CH- and -CH₂- (ring) | |
| 1.2-2.0 | Multiplet | 4H | -CH₂- (ring) | |
| ¹³C | ~178 | C=O (imide) | ||
| ~170 | C=O (acid) | |||
| ~40 | -NCH₂- | |||
| 20-40 | -CH- and -CH₂- (ring) |
Logical Diagram for NMR Analysis:
Caption: Logical workflow for the structural analysis of this compound using NMR.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
Representative Mass Spectrometry Data:
| Ion Mode | m/z | Assignment |
| Positive | 212.08 | [M+H]⁺ |
| 234.06 | [M+Na]⁺ | |
| Negative | 210.07 | [M-H]⁻ |
Potential Biological Activity and Signaling Pathway
Hypothetical Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the hypothetical mechanism of action of this compound as an AChE inhibitor.
Caption: Hypothetical inhibition of acetylcholinesterase by this compound.
Disclaimer: The experimental data and biological activities presented in these application notes are representative and based on methodologies used for similar compounds. Researchers should validate these protocols for their specific applications.
References
Application Notes and Protocols for the Derivatization of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is a versatile scaffold for the development of novel bioactive compounds. Its structure, featuring a reactive carboxylic acid group, allows for straightforward derivatization into a variety of functional molecules, including amides and esters. This flexibility has been exploited to generate libraries of compounds with a range of biological activities. Derivatives of the closely related isoindoline-1,3-dione structure have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and outlines bioassay methods to evaluate their potential therapeutic efficacy.
Chemical Information
| Compound Name | This compound |
| CAS Number | 138220-90-3[4] |
| Molecular Formula | C₁₀H₁₃NO₄[4] |
| Molecular Weight | 211.21 g/mol [4] |
| Structure | ![]() |
Derivatization Strategies
The primary point of derivatization on this compound is the carboxylic acid moiety. This group can be readily converted into amides or esters through standard coupling reactions.
Protocol 1: Synthesis of Amide Derivatives via Carbodiimide Coupling
This protocol describes the synthesis of amide derivatives by coupling the carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Add TEA or DIPEA (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.
Protocol 2: Synthesis of Ester Derivatives via DCC Coupling
This protocol details the esterification of the carboxylic acid with an alcohol using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Desired alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.
-
A precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filtrate with 0.5 N HCl (2x) and saturated sodium bicarbonate solution (2x).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[5]
-
Purify the resulting crude ester by column chromatography or recrystallization.
Bioassay Protocols and Potential Applications
Derivatives of isoindoline-1,3-dione have shown a range of biological activities. Below are protocols for assessing the potential of newly synthesized derivatives in key therapeutic areas.
Anticancer Activity
Background: Isoindoline-1,3-dione derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa, C6, and A549.[1][6]
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Example:
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7 | A549 | 19.41 | [1] |
| Compound 9 | HeLa | Cell-selective | [1] |
| Compound 11 | C6 | Higher than control at 100 µM | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL | [7] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 µg/mL | [7] |
Anti-inflammatory Activity
Background: Some isoindoline-1,3-dione derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][8]
Protocol 4: In Vitro COX Inhibition Assay (Colorimetric)
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Synthesized derivatives
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme in a 96-well plate.
-
Add the synthesized derivatives at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
After 2 minutes, add TMPD.
-
Measure the absorbance at 590 nm, which corresponds to the oxidized TMPD.
-
Calculate the percent inhibition of COX activity and determine the IC50 values.
Quantitative Data Example:
| Derivative | Target | IC50 (µM) | Reference |
| Compound D | COX-1 | More potent than meloxicam | [8] |
| Compound G | COX-2 | Lower free binding energy | [8] |
| Compound H | COX-2 | Binds to Arg120 and Tyr355 | [8] |
Neuroprotective Activity
Background: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's.[4]
Protocol 5: Ellman's Assay for Cholinesterase Inhibition
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Synthesized derivatives
-
Phosphate buffer (pH 8.0)
-
96-well plate
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BuChE).
-
Incubate the mixture for 15 minutes at 25 °C.
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of enzyme inhibition. Determine the IC50 values.
Quantitative Data Example:
| Derivative | Target | IC50 (µM) | Reference |
| Derivative I | AChE | 1.12 | [4] |
| Derivative III | BuChE | 21.24 | [4] |
| Benzylpiperazin-1-yl derivative | AChE | 0.91 | [4] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | AChE | 2.1 - 7.4 | [4] |
Visualizations
Experimental Workflow
References
- 1. medlink.com [medlink.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a crucial step in ensuring the quality and reliability of this compound for research and development purposes. The following methods are based on established techniques for the purification of related N-substituted phthalimide derivatives and carboxylic acids.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development. Its synthesis can result in a mixture of the desired product, unreacted starting materials, and byproducts. Effective purification is therefore essential to isolate the compound at a high degree of purity. The primary purification strategies for this molecule, owing to its carboxylic acid functionality and isoindole core, include recrystallization, column chromatography, and extractive workup.
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical outcomes for analogous compounds, providing a benchmark for expected results.
| Purification Technique | Typical Purity | Typical Yield | Key Parameters |
| Recrystallization | >98% | 60-90% | Solvent selection, temperature gradient |
| Column Chromatography | >99% | 50-80% | Stationary phase, mobile phase composition |
| Extractive Workup | Variable | >90% (of crude) | pH of aqueous phase, organic solvent |
Experimental Protocols
Purification by Extractive Workup
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Alkaline Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The this compound will deprotonate and move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Layers: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a 1M hydrochloric acid (HCl) solution until the pH is acidic (pH ~2), causing the purified carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to yield the final compound.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Potential solvents include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. For N-substituted phthalimides, recrystallization from ethanol is a common and effective method.[1][2][3]
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Protocol:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation (Rf value of ~0.3-0.4 for the desired product).
-
Loading the Column: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum. The oil residue of some isoindole derivatives can be purified by column chromatography using silica gel and ethyl acetate as the eluent.[4]
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of the target compound.
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting a purification technique.
References
Application Notes and Protocols: Isoindoline-1,3-dione Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition is a major therapeutic strategy for managing AD. Isoindoline-1,3-dione, also known as phthalimide, and its derivatives have emerged as a promising class of compounds with significant AChE inhibitory activity. These compounds offer a versatile scaffold for designing potent and selective inhibitors. Some derivatives have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, potentially offering additional therapeutic benefits.[1] This document provides a detailed overview of the application of isoindoline-1,3-dione derivatives as AChE inhibitors, including quantitative data, experimental protocols, and visual diagrams of key processes.
Data Presentation: Acetylcholinesterase Inhibitory Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of various isoindoline-1,3-dione derivatives from recent studies. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency.
| Compound Series | Most Potent Derivative(s) | Target Enzyme | IC50 Value(s) | Reference Compound | Reference IC50 Value |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 7a and 7f (para-fluoro substituted) | AChE | 2.1 µM | Rivastigmine | 11.07 µM |
| Isoindolin-1,3-dione-based acetohydrazides | 8a | AChE | 0.11 ± 0.05 µM | - | - |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | - | AChE | 0.9 to 19.5 µM | - | - |
| Isoindoline-1,3-dione derivatives with N-benzylpiperidinylamine moiety | - | AChE | 87 nM | - | - |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | - | AChE | 0.91 µM | - | - |
| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Compound 4e | AChE | 7.1 nM | Donepezil | 410 nM |
| Phthalimide-based compounds | 4b (4-Fluorophenyl moiety) | AChE | 16.42 ± 1.07 µM | Donepezil | 0.41 ± 0.09 µM |
Experimental Protocols
General Synthesis of Isoindoline-1,3-dione Derivatives
A common synthetic route to isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride with an appropriate amine. The following is a generalized protocol:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride and the desired primary amine in a suitable solvent such as glacial acetic acid or by using a green chemistry approach without a solvent.[2]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final isoindoline-1,3-dione derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1][3]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds is commonly determined using the spectrophotometric method developed by Ellman.[4][5]
Principle:
The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[4] The rate of color formation is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
A known AChE inhibitor as a positive control (e.g., Donepezil or Rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds and the positive control in the buffer. The final concentration of DMSO in the assay should typically not exceed 1% to avoid interference with the enzyme activity.[4]
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add the phosphate buffer, the test compound solution (or positive control/blank), and the AChE enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).[1][4]
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes).[4]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of the blank)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by isoindoline-1,3-dione derivatives.
Experimental Workflow for Inhibitor Development
Caption: Experimental workflow for the development of isoindoline-1,3-dione based AChE inhibitors.
Structure-Activity Relationship (SAR) Insights
Caption: Key structure-activity relationships for isoindoline-1,3-dione based AChE inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction between hexahydrophthalic anhydride and glycine requires sufficient thermal energy and time to proceed to completion. Consider increasing the reaction time or temperature within a reasonable range. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
Poor Solubility of Reactants: Glycine has limited solubility in some organic solvents. Ensure vigorous stirring to maximize the interaction between the reactants. Using a co-solvent might improve solubility, but care must be taken as it can also affect the reaction outcome. Glacial acetic acid is a common and effective solvent for this reaction.
-
-
Side Reactions:
-
Decomposition of Reactants or Product: At excessively high temperatures, the reactants or the product may decompose. It is important to find the optimal temperature that provides a good reaction rate without causing degradation.
-
Formation of Amide Byproducts: Incomplete cyclization can lead to the formation of an intermediate amic acid. Ensuring a sufficiently high reaction temperature and adequate reaction time promotes the dehydration and cyclization to the desired imide.
-
-
Product Loss During Workup:
-
Precipitation Issues: The product is often isolated by precipitation in water. If the product is not completely insoluble, some of it will be lost in the aqueous phase. Cooling the mixture on an ice bath can enhance precipitation.
-
Purification Losses: Multiple purification steps, such as recrystallization, can lead to a decrease in the overall yield. Optimize the purification protocol to minimize the number of steps while achieving the desired purity.
-
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common challenge. Identifying the nature of the impurity is the first step towards mitigating its formation.
-
Unreacted Starting Materials: If TLC or NMR analysis shows the presence of unreacted hexahydrophthalic anhydride or glycine, this indicates an incomplete reaction. Refer to the suggestions in Q1 for driving the reaction to completion.
-
Intermediate Amic Acid: The presence of the amic acid intermediate, (Carboxy-cyclohexanecarbonylamino)-acetic acid, suggests that the cyclization (dehydration) step is incomplete. This can be addressed by:
-
Increasing the reaction temperature.
-
Prolonging the reaction time.
-
Using a dehydrating agent, although this can complicate the workup.
-
-
Polymeric Byproducts: At high concentrations and temperatures, there is a possibility of polymerization. Running the reaction at a slightly lower concentration might help to reduce this.
Q3: The purification of the final product is proving to be difficult. What are the best practices?
A3: Purification of this compound can be challenging due to its polarity.
-
Recrystallization: This is a common and effective method for purifying the product.[1] Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the impurities present.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, is typically used to elute the carboxylic acid product.
-
Washing: Washing the crude product with cold water can help to remove any unreacted glycine and other water-soluble impurities. A wash with a non-polar solvent like hexane can remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves the condensation reaction between cis-1,2-Cyclohexanedicarboxylic anhydride (hexahydrophthalic anhydride) and glycine. The reaction is typically carried out in a high-boiling polar solvent, such as glacial acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate amic acid, which then undergoes intramolecular cyclization via dehydration to form the final imide product.
Q2: What is the role of glacial acetic acid in this synthesis?
A2: Glacial acetic acid serves as both a solvent and a catalyst in this reaction. As a polar protic solvent, it facilitates the dissolution of the reactants. It also acts as a catalyst by protonating the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by the amino group of glycine. Furthermore, it assists in the dehydration step of the cyclization process.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid product moves up the plate. The starting materials and the product should have distinct Rf values, allowing for clear visualization of the reaction's progression.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Glacial Acetic Acid: It is corrosive and has a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction is typically run at reflux temperatures. Use appropriate heating equipment (e.g., a heating mantle with a stirrer) and ensure the glassware is properly clamped and free of cracks.
-
Pressure Build-up: Although not a high-pressure reaction, it is good practice to ensure the reaction setup is not a closed system to avoid any pressure build-up.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of this compound. The data is based on typical results for similar N-alkylation of cyclic imide reactions and should be used as a guideline for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Remarks |
| Temperature | 100 °C | 65-75 | 120 °C (Reflux in Acetic Acid) | 85-95 | Higher temperatures generally favor the reaction rate and completion of cyclization. |
| Reaction Time | 4 hours | 70-80 | 8 hours | >90 | Longer reaction times ensure the reaction goes to completion, but should be monitored to avoid decomposition. |
| Solvent | Toluene | 50-60 | Glacial Acetic Acid | 85-95 | Glacial acetic acid acts as both a solvent and a catalyst, significantly improving the yield. |
| Reactant Ratio (Anhydride:Glycine) | 1:1 | 85-95 | 1:1.2 | 80-90 | A slight excess of glycine can help drive the reaction to completion, but may complicate purification. A 1:1 ratio is generally optimal. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous aromatic compound, 2-(1,3-Dioxoisoindolin-2-yl)acetic acid.[2]
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (Hexahydrophthalic anhydride)
-
Glycine
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent) and glycine (1 equivalent).
-
Add glacial acetic acid to the flask (approximately 5-10 mL per gram of anhydride).
-
Heat the reaction mixture to reflux (approximately 118-120 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 8 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with 1% acetic acid as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (approximately 3-4 times the volume of the acetic acid used).
-
A white precipitate of this compound should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualizations
Synthesis Workflow
References
troubleshooting solubility issues with (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
Technical Support Center: (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on common solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a carboxylic acid. Generally, carboxylic acids with lower molecular weights are soluble in water.[1][2] As the carbon chain length increases, their solubility in water tends to decrease due to the larger, hydrophobic hydrocarbon portion.[1][2] However, their salts (e.g., sodium, potassium) are typically quite water-soluble.[1] Therefore, this compound is expected to have limited solubility in neutral water but will be more soluble in basic aqueous solutions and polar organic solvents like DMSO, DMF, and ethanol.
Q2: My compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, follow a systematic approach. First, confirm the purity of your compound and the quality of the solvent. Gentle heating or sonication can often aid dissolution. If these methods are ineffective, consider adjusting the pH of your solution, particularly for aqueous buffers. For organic solvents, you may need to try a solvent with a different polarity. The workflow below outlines these steps.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic to neutral solutions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water. In basic solutions (pH > pKa), the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), which is an ionic and much more polar form, leading to significantly increased aqueous solubility.[3]
Q4: I'm observing precipitation after dissolving the compound and storing it, especially when diluting a DMSO stock into an aqueous buffer. How can I prevent this?
A4: This is a common issue when a compound is significantly less soluble in the final aqueous buffer than in the initial organic stock solvent (like DMSO).[4] When the DMSO stock is diluted, the compound may crash out of the solution. To mitigate this:
-
Decrease the stock solution concentration: A lower starting concentration in DMSO may stay soluble upon dilution.
-
Modify the final buffer: Adding a small percentage of an organic co-solvent or a surfactant to the final aqueous buffer can help maintain solubility.
-
Change the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation. It is preferable to mix DMSO stock dilutions directly with the assay media.[4]
Quantitative Solubility Data
While specific experimental solubility data for this compound is not widely published, the following table provides expected solubility based on its chemical properties as a carboxylic acid.
| Solvent | Type | Expected Solubility | Notes |
| Water (pH 7) | Polar Protic | Low | The molecule is largely in its neutral, less soluble form. |
| Aqueous NaOH (e.g., 0.1 N) | Basic Aqueous | High | Forms a soluble sodium salt.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for preparing stock solutions of organic compounds.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effective at dissolving polar organic molecules. |
| Ethanol | Polar Protic | Moderate to High | The polarity allows for good interaction with the carboxylic acid group. |
| Dichloromethane (DCM) | Nonpolar | Low | The polarity mismatch makes it a poor solvent for this compound. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard procedure for preparing a stock solution for use in biological assays.
-
Pre-Weighing Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of the compound for your desired volume and concentration (Molecular Weight should be confirmed from the supplier's documentation).
-
-
Weighing:
-
Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube or an appropriate vial.
-
-
Dissolution:
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Solubility Check & Assistance:
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be applied if necessary.
-
-
Storage:
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Check the supplier's data sheet for specific storage recommendations.
-
References
Technical Support Center: Optimization of Reaction Conditions for Isoindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoindole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during isoindole synthesis experiments.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Instability of the Isoindole Product: Isoindoles are inherently unstable and can be prone to polymerization or decomposition, which significantly lowers the isolated yield.
-
Solution: Perform the reaction at lower temperatures and for a shorter duration. It is also advisable to use the crude isoindole product immediately in the subsequent reaction step without purification.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature cautiously.
-
-
Suboptimal Reagents or Solvents: The choice of reagents and solvents is critical for a successful synthesis.
-
Solution: Ensure all reagents and solvents are pure and dry. Degas solvents to remove dissolved oxygen, which can promote oxidation of the isoindole. Refer to the data in Table 1 for solvent and acid selection. Chlorinated solvents like dichloromethane (CH2Cl2) and dichloroethane (ClCH2CH2Cl) have been shown to produce high yields. Polar and protic solvents such as acetonitrile, THF, 1,4-dioxane, MeOH, and DMF may lead to product decomposition.
-
-
Inappropriate Acid Catalyst: The strength and concentration of the acid catalyst can significantly impact the reaction outcome.
-
Solution: Trifluoroacetic acid (TFA) is often an effective catalyst. Stronger acids like methanesulfonic acid (MsOH) and hydrochloric acid (HCl) may decrease the yield, while weaker acids like acetic acid (AcOH) may not be sufficient to catalyze the reaction. An excess of acid is often used to prevent polymerization by ensuring the complete conversion of the isoindole to the more stable isoindolium ion.
-
Issue 2: Polymerization of the Product
Possible Causes and Solutions:
-
Incomplete Protonation: Incomplete protonation of the isoindole can lead to polymerization where the unreacted nucleophilic isoindole attacks the electrophilic isoindolium salt.
-
Solution: Use a sufficient excess of a protic acid, such as TFA (typically 10 equivalents), to ensure complete formation of the isoindolium salt.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Solution: Maintain a low temperature during the addition of the acid and throughout the reaction. For instance, adding TFA at -40 °C before allowing the reaction to warm to room temperature can be effective.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Product Instability on Silica Gel: Isoindoles can decompose on silica gel during column chromatography.
-
Solution: Minimize the time the product spends on the column. Use a less acidic stationary phase, such as neutral alumina, or consider alternative purification techniques like preparative TLC or crystallization. A hexanes/methanol solvent system has been suggested for the column chromatography of isoindoles.
-
-
Co-elution of Impurities: The product may co-elute with starting materials or byproducts.
-
Solution: Optimize the eluent system for column chromatography. A forum discussion suggested trying different solvent systems like CHCl3:MeOH in various ratios or EA:iPrOH with triethylamine (TEA). For challenging separations, reverse-phase chromatography might be an effective alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in isoindole synthesis?
A1: The most critical parameters are temperature, solvent, and the nature and amount of the acid catalyst. Isoindoles are often unstable, so reactions are typically run at low temperatures. The solvent choice is crucial, with non-polar, aprotic solvents generally giving better results than polar or protic solvents. The acid catalyst not only facilitates the reaction but also stabilizes the intermediate by forming the isoindolium salt, preventing polymerization.
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of substituents can significantly influence the reaction yield. Electron-withdrawing groups on the aldehyde precursor can decrease the yield of the cyclization product. Conversely, electron-donating groups on the tryptamine partner in a Pictet-Spengler-type cyclization do not seem to have a significant effect on the yield.
Q3: What are some common synthetic routes to isoindoles?
A3: Several methods exist for synthesizing isoindoles. A common laboratory-scale synthesis involves the reaction of 2-bromomethylbenzaldehyde with a primary amine. Other methods include the flash vacuum pyrolysis of N-substituted isoindolines and the dehydration of isoindoline-N-oxides. More advanced techniques involve rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.
Q4: Can isoindoles be isolated and stored?
A4: The parent isoindole is highly reactive and rarely isolated. Substituted isoindoles can be more stable, but they are often generated in situ and used immediately in the next reaction step to avoid decomposition and polymerization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Polycyclic Isoindoline Synthesis
| Entry | Solvent | Acid | Equivalents of Acid | Yield (%) |
| 1 | CH₂Cl₂ | CF₃CO₂H | 10 | >98 (84) |
| 2 | ClCH₂CH₂Cl | CF₃CO₂H | 10 | >98 (85) |
| 3 | CHCl₃ | CF₃CO₂H | 10 | >98 (78) |
| 4 | Toluene | CF₃CO₂H | 10 | >98 (75) |
| 5 | CH₃CN | CF₃CO₂H | 10 | 0 |
| 6 | THF | CF₃CO₂H | 10 | Decomposition |
| 7 | 1,4-Dioxane | CF₃CO₂H | 10 | Decomposition |
| 8 | MeOH | CF₃CO₂H | 10 | Decomposition |
| 9 | DMF | CF₃CO₂H | 10 | Decomposition |
| 10 | CH₂Cl₂ | HCl | 10 | 75 |
| 11 | CH₂Cl₂ | MsOH | 10 | 88 |
| 12 | CH₂Cl₂ | CCl₃CO₂H | 10 | 90 |
| 13 | CH₂Cl₂ | AcOH | 10 | 0 |
Yields were determined by ¹H NMR with 1,3,5-trimethoxybenzene as the internal standard. Isolated yields are shown in parentheses.
Experimental Protocols
One-Pot Synthesis of Polycyclic Isoindolines from 2-Bromomethylbenzaldehyde and Tryptamine
Materials:
-
2-Bromomethylbenzaldehyde
-
Tryptamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of 2-bromomethylbenzaldehyde (1.0 equiv, 0.10 M in CH₂Cl₂) at 23 °C, add tryptamine (1.2 equiv) followed by triethylamine (1.2 equiv).
-
Stir the reaction mixture at 23 °C for 2 hours.
-
After 2 hours, add sufficient CH₂Cl₂ to bring the concentration to 0.02 M.
-
Cool the reaction mixture to -40 °C and add TFA (10 equiv).
-
Allow the reaction mixture to warm to 23 °C and stir for 16 hours.
-
Upon completion, the reaction mixture can be worked up using a standard aqueous workup procedure to isolate the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of polycyclic isoindolines.
Caption: Troubleshooting flowchart for low or no product yield in isoindole synthesis.
preventing degradation of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. The information is designed to help prevent its degradation in solution during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?
A1: The primary cause of degradation for this compound in solution is the hydrolysis of the imide ring. This process is significantly influenced by the pH of the solution. Alkaline conditions, and to a lesser extent, acidic conditions, can catalyze this degradation. Exposure to elevated temperatures and light can also accelerate the degradation process.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: Based on studies of structurally similar compounds, the primary degradation product is expected to be cis-4-cyclohexene-1,2-dicarboxylic acid and 2-aminoacetic acid (glycine), resulting from the cleavage of the imide ring. Under certain conditions, an intermediate, N-(carboxymethyl)-cis-4-cyclohexene-1,2-dicarboxamic acid, may also be present.
Q3: What is the expected stability of this compound at different pH values?
A3: The stability of this compound is highly pH-dependent. Based on data from the structurally related N-substituted hexahydrophthalimide herbicide, flumioxazin, the rate of hydrolysis increases significantly with increasing pH.[1][2] The compound is most stable in acidic to neutral conditions (pH 5-7) and degrades rapidly under alkaline conditions (pH 9).
Q4: How do temperature and light affect the stability of this compound solutions?
A4: Elevated temperatures will accelerate the rate of hydrolysis at all pH values. For instance, studies on flumioxazin were conducted at 30°C, and it is expected that higher temperatures will lead to faster degradation.[1] Photolysis can also contribute to degradation, and the rate of photolytic degradation may also increase with pH.[1] Therefore, it is recommended to protect solutions from light and store them at reduced temperatures.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To minimize degradation, solutions of this compound should be prepared in a buffer with a slightly acidic to neutral pH (pH 5-7). The solutions should be stored in tightly sealed, light-protected containers at refrigerated (2-8°C) or frozen temperatures. For long-term storage, freezing the solution is recommended.
Q6: Are there any solvents I should avoid when preparing solutions of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution leading to lower effective concentration. | 1. Prepare fresh solutions of this compound before each experiment.2. Confirm the pH of your solution and adjust to a range of 5-7 if possible.3. Store stock solutions in the dark at low temperatures (refrigerated or frozen). |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Analyze for the presence of the expected degradation product, cis-4-cyclohexene-1,2-dicarboxylic acid and glycine.2. Perform a forced degradation study (see experimental protocol below) to confirm the retention times and mass spectra of the degradation products. |
| Loss of compound potency over a short period. | Rapid hydrolysis due to inappropriate pH or high temperature. | 1. Immediately check the pH of the solution. If it is alkaline, the compound is likely degrading rapidly.2. Ensure that the experimental temperature is as low as feasible for the procedure. |
Quantitative Data Summary
The following table summarizes the hydrolysis half-life of the structurally related compound flumioxazin at 30°C, which provides an indication of the expected stability of the hexahydrophthalimide moiety in this compound under different pH conditions.
| pH | Half-life (t1/2) at 30°C |
| 5 | 16.4 hours[1] |
| 7 | 9.1 hours[1] |
| 9 | 0.25 hours (15 minutes)[1] |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled conditions to identify its degradation products and assess its stability.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature and analyze at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat at 80°C for 48 hours.
-
At various time points, dissolve a sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in a quartz cuvette) to a UV lamp (e.g., 254 nm or broad spectrum) for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
3. Analytical Method:
-
Use a stability-indicating HPLC or LC-MS method to separate the parent compound from its degradation products. A reversed-phase C18 column is often suitable.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate or formate, pH 5-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector and/or a mass spectrometer to identify and quantify the parent compound and its degradation products.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
common side products in the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of starting material: Presence of water in the reaction mixture can hydrolyze the cis-1,2,3,6-tetrahydrophthalic anhydride. 3. Suboptimal pH: Incorrect pH can hinder the nucleophilic attack of the glycine. | 1. Ensure the reaction is heated for a sufficient duration as per the protocol (e.g., reflux in a high-boiling solvent like glacial acetic acid). 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. If using a solvent, ensure it is appropriate for the reaction. For fusion methods, ensure the temperature is high enough for imidization. |
| Presence of a Water-Soluble Side Product | Incomplete cyclization: The intermediate, (2-Carbamoyl-cyclohex-4-enecarbonyl)-amino]-acetic acid (the "amic acid"), may not have fully cyclized to the imide. This is more likely in aqueous or low-temperature conditions. | 1. Increase the reaction temperature and/or time to promote cyclodehydration. 2. Use a dehydrating agent, such as acetic anhydride, in the reaction mixture. 3. Purify the crude product by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic amic acid, followed by recrystallization. |
| Product is an Amorphous Solid or Oil, Difficult to Crystallize | Presence of multiple impurities: A mixture of the desired product, unreacted starting materials, and the amic acid intermediate can inhibit crystallization. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. 2. Implement a thorough work-up procedure, including aqueous washes to remove water-soluble impurities. 3. Attempt purification using column chromatography to separate the desired product from closely related impurities. |
| Unexpected Peaks in NMR or Mass Spectrum | 1. Unreacted starting materials: Signals corresponding to cis-1,2,3,6-tetrahydrophthalic anhydride or glycine. 2. Amic acid intermediate: Presence of both a carboxylic acid and an amide functionality will give characteristic spectral data. 3. Hydrolysis product: Signals indicating the presence of cis-4-cyclohexene-1,2-dicarboxylic acid. | 1. Compare the spectra of the crude product with the known spectra of the starting materials. 2. Look for characteristic broad signals for the carboxylic acid and amide protons in ¹H NMR. 3. Analyze the mass spectrum for the molecular ions corresponding to the potential side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are:
-
Unreacted starting materials: cis-1,2,3,6-tetrahydrophthalic anhydride and glycine.
-
cis-4-cyclohexene-1,2-dicarboxylic acid: Formed from the hydrolysis of the starting anhydride.
-
(2-Carbamoyl-cyclohex-4-enecarbonyl)-amino]-acetic acid: The intermediate amic acid resulting from incomplete cyclization. Research has shown that in some cases, the reaction between an anhydride and an amino acid in an aqueous environment can favor the formation of the salt of the amic acid over the cyclized imide.
Q2: How can I minimize the formation of the amic acid intermediate as a side product?
A2: To favor the formation of the desired imide, it is crucial to ensure complete cyclodehydration of the amic acid intermediate. This can be achieved by:
-
Using a high-boiling point solvent: Solvents like glacial acetic acid, when refluxed, provide sufficient thermal energy to drive the cyclization.
-
Employing a dehydrating agent: The addition of acetic anhydride can facilitate the removal of water formed during the cyclization, pushing the equilibrium towards the imide product.
-
Fusion method: Heating the neat mixture of the anhydride and glycine to a high temperature (e.g., 150-190°C) can also effectively promote imidization.
Q3: What is the best way to purify the final product?
A3: A common purification strategy involves the following steps:
-
Aqueous Work-up: After the reaction, the mixture can be cooled and poured into water. The desired product, being less polar than the amic acid and dicarboxylic acid side products, may precipitate.
-
Base Wash: Washing the crude product with a mild aqueous base solution (e.g., sodium bicarbonate) can help remove the acidic impurities (amic acid and dicarboxylic acid).
-
Recrystallization: The crude product can then be recrystallized from a suitable solvent (e.g., water, ethanol/water mixture) to obtain the pure this compound.
Q4: Can the double bond in the cyclohexene ring react under the synthesis conditions?
A4: While the double bond is a reactive functional group, under the typical conditions for this synthesis (heating an anhydride with an amino acid), it is generally stable. Side reactions involving the double bond, such as epoxidation or polymerization, are not commonly reported as major side products in this specific transformation.
Quantitative Data on Side Products
The relative amounts of the main product and side products are highly dependent on the specific reaction conditions employed. The following table provides a general overview of the expected outcomes under different conditions.
| Reaction Condition | Expected Yield of Main Product | Major Side Product(s) | Approximate Percentage of Major Side Product(s) |
| Fusion at 150-190°C | High | Unreacted starting materials, Amic acid | 5-15% |
| Reflux in Glacial Acetic Acid | Good to High | Amic acid, Hydrolyzed anhydride | 10-25% |
| Reaction in Aqueous Solution at lower temperatures | Low to Moderate | Amic acid (as salt) | Can be the major product (>50%) |
Experimental Protocols
Synthesis of this compound via Fusion
This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides.
-
Materials:
-
cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq)
-
Glycine (1.0 eq)
-
-
Procedure:
-
In a suitable reaction vessel (e.g., a large test tube or a round-bottom flask), combine the cis-1,2,3,6-tetrahydrophthalic anhydride and glycine.
-
Heat the mixture in an oil bath to 150-190°C.
-
Continue heating for 15-20 minutes. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from water to yield pure this compound.
-
Visualizations
Logical Relationship of Products and Side Products
Caption: Synthetic pathway and potential side reactions.
Experimental Workflow
Caption: General experimental workflow for synthesis.
addressing poor reproducibility in assays with (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
Welcome to the technical support center for assays involving (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in their experiments.
Troubleshooting Guides
Poor reproducibility can be a significant challenge in experimental assays. Below are guides to address specific issues you may encounter when working with this compound.
Issue 1: High Variability Between Replicates
Question: My assay results show significant variability between replicate wells treated with this compound. What are the potential causes and how can I troubleshoot this?
Answer: High variability between replicates is a common issue that can stem from several factors.[1][2][3] A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Pipetting and Liquid Handling: Inconsistent liquid handling is a primary source of variability.[1]
-
Action: Review your pipetting technique. Ensure you are using calibrated pipettes and appropriate tips. For multi-well plates, consider using a multichannel pipette to add reagents simultaneously to minimize timing differences between wells.[3]
-
-
Cell Seeding Density: Uneven cell distribution across the plate can lead to varied responses.[2]
-
Action: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent cell settling.
-
-
Compound Precipitation: The compound may be precipitating out of solution, leading to inconsistent concentrations in the wells.
-
Action: Visually inspect the stock solution and the final assay plate for any signs of precipitation. Determine the solubility of this compound in your assay buffer.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Action: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.
-
Issue 2: Inconsistent Batch-to-Batch Performance of the Compound
Question: I've observed that different batches of this compound are giving me different results in my assay. How can I manage this?
Answer: Batch-to-batch variability of reagents can significantly impact assay reproducibility. Establishing a robust quality control (QC) process is essential.
Troubleshooting Steps:
-
Compound Quality Control: The purity and integrity of each new batch of the compound should be verified.
-
Action: If possible, perform an analytical check (e.g., HPLC-MS) on each new batch to confirm its identity and purity.
-
-
Standardized Stock Solution Preparation: Inconsistencies in preparing stock solutions can lead to variations.
-
Action: Develop and adhere to a strict, documented protocol for preparing stock solutions. Use high-purity, anhydrous solvents like DMSO.[4]
-
-
Storage Conditions: Improper storage can lead to degradation of the compound.
Issue 3: Unexpected Assay Signal Drift Over Time
Question: My assay signal for this compound treated cells changes unexpectedly over the course of the experiment. What could be causing this?
Answer: Signal drift can be caused by instability of the compound, changes in cell health, or issues with the detection reagents.
Troubleshooting Steps:
-
Compound Stability in Assay Media: The compound may not be stable in the assay media for the duration of the experiment.
-
Action: Perform a time-course experiment to assess the stability of this compound in your assay media. This can be done by preparing the compound in media, incubating it for different durations, and then testing its activity.
-
-
Cell Health and Viability: The compound may have time-dependent effects on cell proliferation or viability that are influencing the assay readout.[5]
-
Action: Multiplex your primary assay with a cell viability assay to monitor cell health in real-time.[5]
-
-
Reagent Stability: The detection reagents themselves may have a limited window of stability once prepared.
-
Action: Prepare detection reagents fresh for each experiment and use them within the manufacturer's recommended timeframe.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store the stock solutions of this compound?
A2: For long-term storage, it is generally recommended to store stock solutions at -80°C.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[4]
Q3: Can I use reverse pipetting for viscous solutions containing this compound?
A3: Yes, reverse pipetting is often recommended for viscous solutions to improve accuracy and precision. Regular forward pipetting can result in the under-delivery of viscous liquids.
Q4: How often should I test for mycoplasma contamination in my cell cultures?
A4: Routine testing for mycoplasma is critical as it can significantly alter cellular responses and lead to irreproducible results.[5] A common recommendation is to test every 1-3 months, or when receiving a new cell line.
Experimental Protocols
Protocol 1: Preparation and Quality Control of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the powdered compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C.
-
-
Quality Control:
-
For the initial batch, confirm the concentration and purity via HPLC-MS analysis.
-
Visually inspect for any precipitation before each use.
-
Protocol 2: Assay Plate Preparation for Adherent Cells
-
Materials:
-
Healthy, sub-confluent culture of adherent cells
-
Appropriate cell culture medium
-
Sterile 96-well, tissue culture-treated plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Trypsinize and collect the cells from the culture flask.
-
Count the cells and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density in pre-warmed cell culture medium.
-
Gently mix the cell suspension to ensure a uniform distribution of cells.
-
Using a multichannel pipette, dispense the cell suspension into the wells of the 96-well plate. Avoid the outer wells.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired attachment period (typically overnight).
-
Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10-50 mM in DMSO | A higher concentration minimizes the volume of solvent added to the assay, reducing potential solvent effects. |
| Final DMSO Concentration in Assay | < 0.5% | High concentrations of DMSO can be toxic to cells and interfere with assay performance. |
| Cell Seeding Density | Optimize for your specific cell line and assay duration | Cell density can significantly impact the cellular response to a compound.[2] |
| Incubation Time with Compound | Varies by assay; determine empirically | The effect of the compound may be time-dependent. |
Visualizations
Caption: A flowchart for troubleshooting poor reproducibility in assays.
Caption: A hypothetical signaling pathway affected by the compound.
References
Technical Support Center: Purification of Crude (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the condensation reaction between cis-1,2,3,6-tetrahydrophthalic anhydride and glycine. The reaction is typically carried out in a high-boiling polar solvent such as glacial acetic acid, which facilitates the imide ring formation.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include:
-
Unreacted starting materials: cis-1,2,3,6-tetrahydrophthalic anhydride and glycine.
-
Hydrolysis products: cis-4-cyclohexene-1,2-dicarboxylic acid, formed by the hydrolysis of the starting anhydride. This is particularly prevalent if moisture is present in the reaction.
-
Side-products: Polymeric materials or other byproducts from undesired side reactions.
-
Residual solvent: Glacial acetic acid from the reaction medium.
Q3: What are the initial steps to purify the crude product after synthesis?
A3: After the reaction is complete, the crude product often precipitates upon cooling. The initial purification involves filtering the solid and washing it with a solvent in which the desired product has low solubility at room temperature, while the impurities are more soluble. A common practice is to wash the crude solid with cold water to remove unreacted glycine and residual acetic acid. A subsequent wash with a non-polar solvent like hexane can help remove less polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The product oils out or fails to crystallize during recrystallization.
| Possible Cause | Suggested Solution |
| Solvent polarity is too high. | If the compound is too soluble even at low temperatures, it may not crystallize. Try a less polar solvent system. For instance, if you are using pure ethanol, try a mixture of ethanol and water, or ethyl acetate and hexane. |
| Presence of impurities. | Impurities can inhibit crystal lattice formation. Attempt to remove highly soluble impurities by washing the crude product thoroughly before recrystallization. An activated charcoal treatment of the hot solution can sometimes remove colored or polymeric impurities. |
| Cooling rate is too fast. | Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
| Supersaturation. | If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
Issue 2: The purified product has a low melting point or a broad melting range.
| Possible Cause | Suggested Solution |
| Residual solvent. | Ensure the crystals are thoroughly dried under vacuum to remove any remaining solvent, which can act as an impurity and depress the melting point. |
| Incomplete removal of impurities. | The presence of starting materials or side-products will lower and broaden the melting point. A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be employed for more challenging separations. |
| Product degradation. | The imide ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ensure that the purification conditions are not too harsh. |
Issue 3: Poor separation of the product from starting materials using column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (mobile phase). | The polarity of the eluent is critical. For a polar, acidic compound like this compound, a polar mobile phase is required. Start with a moderately polar solvent like ethyl acetate and gradually increase the polarity by adding methanol. A small amount of acetic acid (e.g., 0.5-1%) in the eluent can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation on silica gel. |
| Incorrect stationary phase. | Silica gel is a common choice for this type of compound. However, if tailing is a significant issue due to the acidic nature of the product, using a modified stationary phase like reversed-phase C18 silica or neutral alumina might provide better results. |
| Column overloading. | Loading too much crude material onto the column will result in poor separation. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the stationary phase. |
Experimental Protocols
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1 equivalent) in glacial acetic acid.
-
Add glycine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (see below for TLC conditions).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a white solid.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual acetic acid and unreacted glycine.
-
Wash the solid with a small amount of cold hexane to remove non-polar impurities.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample.
-
Carefully load the dry sample onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% ethyl acetate and gradually increasing the percentage of methanol). Adding 0.5% acetic acid to the mobile phase can improve the separation.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Purification Data for this compound
| Purification Step | Typical Yield (%) | Purity (by HPLC, %) |
| Crude Product | 85-95 | 80-90 |
| After Washing | 80-90 | 90-95 |
| After Recrystallization | 60-75 | >98 |
| After Column Chromatography | 50-70 | >99 |
Table 2: Thin Layer Chromatography (TLC) Data
| Compound | Mobile Phase (Ethyl Acetate:Hexane:Acetic Acid, 70:30:1) | Detection Method |
| cis-1,2,3,6-tetrahydrophthalic anhydride | Rf ≈ 0.8 | UV (254 nm), KMnO4 stain |
| Glycine | Rf ≈ 0.0 (at baseline) | Ninhydrin stain |
| This compound | Rf ≈ 0.4 | UV (254 nm), KMnO4 stain |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
enhancing the stability of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid for long-term storage
Technical Support Center: (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The primary degradation pathway for this compound is hydrolysis of the cyclic imide ring.[1][2][3] This reaction results in the formation of the corresponding dicarboxylic acid-substituted amino acid. The carboxylic acid moiety itself can also be susceptible to degradation, although hydrolysis of the imide is typically the more significant concern under ambient conditions.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[4][5] The recommended storage conditions are in a tightly sealed, amber glass container at -20°C. Exposure to moisture, light, and elevated temperatures should be minimized to prevent degradation. For enhanced stability, flushing the container with an inert gas like argon or nitrogen before sealing is also advisable.[4]
Q3: I have been storing the compound at room temperature. What potential degradation products should I be concerned about?
A3: If stored at room temperature, the compound is susceptible to hydrolysis, leading to the formation of 2-(1-carboxy-2-carboxymethyl-cyclohexyl)-acetic acid. Depending on the presence of moisture and light, other minor degradation products could also form. It is highly recommended to re-analyze the purity of the compound before use if it has been stored under suboptimal conditions.
Q4: Can I store the compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis, especially in aqueous or protic solvents.[6] If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (-20°C to -80°C).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased purity observed over time via HPLC analysis. | Hydrolysis of the imide ring due to moisture. | Store the compound in a desiccator over a suitable drying agent. Ensure the storage container is tightly sealed. Re-purify the compound if necessary. |
| Exposure to light leading to photodegradation. | Store the compound in an amber or opaque container to protect it from light. | |
| Elevated storage temperature accelerating degradation. | Store the compound at the recommended temperature of -20°C. | |
| Change in physical appearance (e.g., discoloration, clumping). | Absorption of moisture and subsequent degradation. | Discard the sample if significant changes are observed. For future storage, ensure a dry environment and tightly sealed container. |
| Incompatibility with the storage container. | Use chemically inert containers such as amber glass vials with PTFE-lined caps. | |
| Poor solubility compared to a fresh batch. | Formation of less soluble degradation products. | Confirm the identity of the degradation products using techniques like LC-MS. Re-purification may be required. |
| Inconsistent experimental results. | Use of a partially degraded compound. | Always use a freshly characterized batch of the compound for critical experiments. Perform a purity check before use, especially for older batches. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and monitoring its stability over time.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution (e.g., 20-80% acetonitrile in water with 0.1% phosphoric acid over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm or RI detector
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main compound with the total peak area of all components.
Protocol 2: Accelerated Stability Study
This protocol describes an accelerated stability study to predict the long-term stability of this compound.
Materials:
-
This compound samples
-
Controlled environment chambers (e.g., 40°C/75% RH, 25°C/60% RH)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Initial Analysis (Time 0): Perform initial analysis of the compound for purity, appearance, and any other relevant physical and chemical properties.
-
Sample Storage: Place the samples in the controlled environment chambers.
-
Time Points: Pull samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for purity and the formation of degradation products using the HPLC method described in Protocol 1.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation under accelerated conditions.
Data Presentation
Table 1: Purity of this compound under Different Storage Conditions
| Storage Condition | Initial Purity (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20°C, Dark, Dry | 99.8 | 99.7 | 99.6 |
| 4°C, Dark, Dry | 99.8 | 99.2 | 98.5 |
| 25°C, Dark, Ambient Humidity | 99.8 | 97.5 | 95.1 |
| 25°C, Light, Ambient Humidity | 99.8 | 96.1 | 92.3 |
| 40°C, 75% RH | 99.8 | 92.3 | 85.7 |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 6. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the preparation of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
Technical Support Center: Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to minimize impurities during the synthesis of this compound.
Synthesis Workflow Overview
The synthesis of this compound is typically achieved through the condensation of cis-1,2-Cyclohexanedicarboxylic Anhydride with glycine. The general workflow involves the reaction, isolation of the crude product, and subsequent purification.
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of Water: The anhydride starting material is sensitive to hydrolysis. 2. Incorrect Reagent Stoichiometry: An improper molar ratio of anhydride to glycine can limit the reaction. 3. Insufficient Reaction Time/Temperature: The condensation reaction may not have gone to completion.[1] | 1. Ensure all glassware is oven-dried. Use anhydrous glacial acetic acid as the solvent. 2. Use a slight excess (1.05 to 1.1 equivalents) of glycine to ensure the complete consumption of the anhydride. 3. Reflux the reaction mixture for the recommended time (typically 5-8 hours) and monitor progress using Thin Layer Chromatography (TLC).[1][2] |
| Product is an Oil or Gummy Solid | 1. Presence of Unreacted Starting Material: Excess hexahydrophthalic anhydride can lower the melting point. 2. Hydrolysis of Product/Reactant: The presence of the diacid form (from hydrolysis) can interfere with crystallization. | 1. Wash the crude product with a solvent that dissolves the anhydride but not the product (e.g., cold diethyl ether). 2. During workup, wash the crude solid with cold dilute HCl followed by cold water to remove unreacted glycine and any basic impurities.[1] Ensure the product is thoroughly dried under vacuum. |
| Unexpected Peaks in Analytical Spectra (e.g., ¹H NMR) | 1. Residual Solvent: Glacial acetic acid may be present. 2. Unreacted Glycine: May show characteristic peaks. 3. cis-1,2-Cyclohexanedicarboxylic Acid: The hydrolyzed anhydride impurity will have a distinct NMR spectrum. | 1. Dry the product thoroughly under high vacuum, possibly with gentle heating. 2. Purify the product via recrystallization. 3. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) is highly effective at removing this impurity. |
| Broad Melting Point Range | Presence of Impurities: A broad melting point is a classic indicator of an impure compound. The target compound's melting point is approximately 89°C.[3] | Recrystallize the product until a sharp, consistent melting point is achieved. |
Physical Properties of Key Compounds
A summary of the physical properties of the desired product and potential impurities is crucial for their identification and separation.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility Notes |
| This compound (Product) | 211.21[3] | ~ 89 °C[3] | Soluble in hot water, ethanol, and acetic acid. Sparingly soluble in cold water. |
| cis-1,2-Cyclohexanedicarboxylic Anhydride (Starting Material) | 154.16 | 32 - 34 °C | Reacts with water. Soluble in many organic solvents like acetic acid and chloroform. |
| Glycine (Starting Material) | 75.07 | 233 °C (decomposes) | Highly soluble in water. Insoluble in most organic solvents. |
| cis-1,2-Cyclohexanedicarboxylic Acid (Hydrolysis Impurity) | 172.18 | 185 - 192 °C | Soluble in water and alcohols. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides.[1][2]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) and glycine (1.05 eq).
-
Reaction: Add glacial acetic acid to the flask to give a concentration of approximately 0.2 M.[1]
-
Reflux: Heat the mixture to reflux (approximately 118-120°C) and maintain for 6-8 hours. The reaction should be monitored by TLC to confirm the consumption of the starting materials.[1]
-
Isolation: After the reaction is complete, cool the mixture in an ice-water bath. A white solid precipitate should form.[1]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with a small amount of cold 1N HCl, followed by cold deionized water to remove unreacted glycine and residual acid.[1]
-
Drying: Dry the crude product in a vacuum oven to remove residual water and solvent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., deionized water or an ethanol/water mixture).
-
Dissolution: Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the pure crystals under vacuum to a constant weight. Verify purity by melting point analysis and spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Glacial acetic acid is the most commonly used and effective solvent. It serves as both a solvent for the reactants and a catalyst for the dehydration step of the imide formation.[2][4]
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase such as ethyl acetate/hexane with a small amount of acetic acid. The product will have a different Rf value than the starting materials. Staining with potassium permanganate or viewing under UV light (if one of the components is UV active) can help visualize the spots.
Q3: My starting anhydride is old. Can I still use it? A3: Old anhydride may have partially hydrolyzed to the corresponding dicarboxylic acid. This will lower the yield and introduce impurities. It is recommended to use freshly opened or purified anhydride. You can check the purity by taking a melting point; the pure anhydride should have a sharp melting point around 32-34°C.
Q4: Can I use a different base or catalyst instead of acetic acid? A4: While the reaction can be performed by simply melting the reactants together (thermal condensation), using glacial acetic acid provides better control and typically higher yields for this specific transformation.[1] Other high-boiling polar solvents could be used, but acetic acid's role as a catalyst makes it ideal.
Q5: How do I confirm the identity and purity of my final product? A5: A combination of techniques should be used. A sharp melting point matching the literature value is a good indicator of purity.[3] Further confirmation should be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure.
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 3. 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)acetic acid | 138220-90-3 | NFA22090 [biosynth.com]
- 4. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Technical Support Center: Synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation reaction of cis-1,2,3,6-tetrahydrophthalic anhydride (hexahydrophthalic anhydride) and glycine. This reaction proceeds via the formation of an intermediate amic acid, which then undergoes cyclization to form the desired imide.
Lab-Scale Synthesis (based on analogous procedures)
This protocol is adapted from similar syntheses of N-substituted phthalimides.[1]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Hexahydrophthalic Anhydride | 152.15 | 0.1 | 15.22 g |
| Glycine | 75.07 | 0.1 | 7.51 g |
| Glacial Acetic Acid | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexahydrophthalic anhydride (15.22 g, 0.1 mol) and glycine (7.51 g, 0.1 mol).
-
Add glacial acetic acid (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118-120°C) with continuous stirring.
-
Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice-water bath to facilitate the precipitation of the product.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the precipitate with cold water to remove residual acetic acid.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 90-97%.[1]
Scale-Up Considerations
Scaling up the synthesis requires careful attention to several factors to maintain yield and purity.
| Parameter | Lab-Scale (0.1 mol) | Pilot-Scale (10 mol) | Key Considerations for Scale-Up |
| Reactants | Hexahydrophthalic Anhydride: 15.22 gGlycine: 7.51 g | Hexahydrophthalic Anhydride: 1.52 kgGlycine: 0.75 kg | Ensure accurate weighing and stoichiometry. The quality of starting materials is crucial for high yield and purity. |
| Solvent | Glacial Acetic Acid: 100 mL | Glacial Acetic Acid: 10 L | Ensure adequate stirring to maintain a homogeneous slurry. The volume should be sufficient to allow for good mixing without being excessively dilute. |
| Temperature | Reflux (118-120°C) | 118-120°C | Use a jacketed reactor with a reliable heating system to ensure uniform temperature control. Monitor for potential exotherms, although the reaction is generally not highly exothermic. |
| Reaction Time | 6-8 hours | 8-12 hours | Reaction times may need to be extended at a larger scale to ensure complete conversion. Monitor the reaction progress using in-process controls (e.g., HPLC). |
| Work-up | Cooling and filtration | Controlled cooling and centrifugation/filtration | Implement a programmed cooling ramp to control crystal size and purity. Use a centrifuge or a larger filtration apparatus for efficient solid-liquid separation. Ensure efficient washing to remove impurities. |
| Purification | Recrystallization (if needed) | Recrystallization from a suitable solvent (e.g., ethanol/water mixture) | Solvent selection is critical for efficient purification and high recovery. Perform solubility studies to optimize the recrystallization process. |
Troubleshooting Guide
Caption: A troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, and TLC analysis shows the presence of the starting materials even after 8 hours of reflux. What should I do?
A1: An incomplete reaction can be due to several factors:
-
Insufficient Temperature: Ensure that the reaction mixture is vigorously refluxing at the correct temperature (118-120°C for glacial acetic acid).
-
Poor Mixing: On a larger scale, inadequate stirring can lead to localized areas of low reactant concentration. Ensure your stirring is sufficient to keep the glycine suspended.
-
Reaction Time: While 8 hours is a general guideline, some batches may require a longer reaction time. Continue to monitor the reaction by TLC or HPLC until the starting materials are consumed.
Q2: I have a significant amount of a water-soluble impurity in my final product. What is it likely to be and how can I remove it?
A2: The most common water-soluble impurity is the amic acid intermediate that has not fully cyclized. To remove it:
-
Extended Heating: You can try redissolving the crude product in glacial acetic acid and refluxing for an additional 2-3 hours to promote complete cyclization.
-
Azeotropic Dehydration: In some cases, adding a co-solvent like toluene and using a Dean-Stark apparatus to remove the water formed during cyclization can drive the reaction to completion.
-
Washing: Thoroughly washing the filtered product with cold water should remove most of the unreacted glycine and some of the amic acid.
Q3: My isolated product has a low melting point and appears gummy. What could be the cause?
A3: A low-melting or gummy product often indicates the presence of impurities, primarily the intermediate amic acid or residual solvent.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any trapped acetic acid or water.
-
Recrystallization: Recrystallization is the most effective method for purifying the product. Consider using a solvent system like ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Q4: Can I use a different solvent for this reaction?
A4: While glacial acetic acid is a common and effective solvent as it also acts as a catalyst, other high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. However, reaction conditions, particularly temperature and work-up procedures, will need to be re-optimized.
Q5: Is it possible to perform this reaction without a solvent?
A5: A solvent-free reaction, or "melt" reaction, is possible by heating the mixture of hexahydrophthalic anhydride and glycine above their melting points. This can be an environmentally friendly approach but may lead to charring and side product formation if the temperature is not carefully controlled. It is generally more suitable for smaller-scale syntheses.
References
Validation & Comparative
comparing the efficacy of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid with other compounds
An Objective Comparison of the Efficacy of Isoindole-1,3-dione Derivatives in Pain and Inflammation
A comparative analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid with other related compounds could not be compiled, as extensive research yielded no specific biological activity or efficacy data for this particular molecule. However, to address the interest in the therapeutic potential of the broader class of isoindole-1,3-dione derivatives, this guide provides a comprehensive comparison of a representative compound, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, with a standard analgesic agent. This analysis is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of this structure have demonstrated a wide range of therapeutic activities, including analgesic, anti-inflammatory, and anticancer effects. This guide focuses on the analgesic properties of these compounds, offering a framework for their evaluation and comparison.
Comparative Analgesic Efficacy
The analgesic efficacy of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was evaluated and compared against the well-established non-steroidal anti-inflammatory drug (NSAID), metamizole sodium. The study utilized the acetic acid-induced writhing test in mice, a standard model for assessing peripheral analgesic activity.
| Compound | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 50 | 78.78% |
| Metamizole Sodium (Reference Drug) | 50 | 49.2% |
| Table 1: Comparative Analgesic Activity of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione and Metamizole Sodium in the Acetic Acid-Induced Writhing Test in Mice. |
The results indicate that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibits significantly higher analgesic activity than metamizole sodium at the same dosage, suggesting its potential as a potent analgesic agent[1].
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings.
Acetic Acid-Induced Writhing Test
This widely used model assesses the efficacy of analgesics against visceral pain.
Objective: To evaluate the peripheral analgesic activity of a test compound by measuring the reduction in the number of abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Test compound (e.g., 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione)
-
Reference drug (e.g., Metamizole Sodium)
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
0.6% (v/v) acetic acid solution
-
Male albino mice (20-25 g)
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
Mice are randomly divided into three groups: control (vehicle), standard (reference drug), and test (test compound).
-
The vehicle, reference drug, or test compound is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhings (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, typically 20-30 minutes.
-
The percentage of inhibition of writhing is calculated using the following formula:
% Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Signaling Pathways and Experimental Workflow
Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.
Figure 1. Workflow of the Acetic Acid-Induced Writhing Test.
This diagram illustrates the sequential steps of the in vivo analgesic assay, from animal preparation to data analysis, providing a clear and concise overview of the experimental procedure.
References
A Comparative Guide to the Validation of Analytical Methods for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of pharmaceutical compounds and their impurities.[1][2][5] A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, and its validation would adhere to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4]
Experimental Protocol: Proposed RP-HPLC Method
This protocol is a representative example based on methods developed for similar indole-3-acetic acid derivatives.[6][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be utilized.[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point.[9]
-
Flow Rate: A typical flow rate would be 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm or 280 nm).[6][9]
-
Sample Preparation: A stock solution of the analyte would be prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards and quality control samples.[8]
Data Presentation: HPLC Validation Parameters
The following table summarizes the expected performance data for a validated RP-HPLC method based on typical results for related compounds.
| Validation Parameter | Acceptance Criteria (%RSD) | Expected Performance Data |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (Repeatability) | ≤ 2.0% | < 1.0% |
| Precision (Intermediate) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.03 µg/mL |
| Robustness | %RSD ≤ 2.0% | Method remains unaffected by minor changes in flow rate, mobile phase composition, and column temperature. |
Alternative Method: Titrimetry
For the quantification of the acetic acid moiety of the target molecule, a simple acid-base titration could serve as an alternative or complementary method. This classical analytical technique can be accurate and precise when validated appropriately.
Experimental Protocol: Titrimetric Method
This protocol is based on standard acid-base titration principles for the determination of acetic acid.[10]
-
Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
-
Indicator: Phenolphthalein solution.
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).
-
Procedure: The sample solution is titrated with the standardized NaOH solution to the phenolphthalein endpoint (colorless to faint pink).
Data Presentation: Titrimetry Validation Parameters
The following table outlines the expected performance data for a validated titrimetric method.
| Validation Parameter | Acceptance Criteria (%RSD) | Expected Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.0% |
| Precision (Repeatability) | ≤ 2.0% | < 1.0% |
| Precision (Intermediate) | ≤ 2.0% | < 1.5% |
| Specificity | The method should be free from interference from other acidic or basic impurities. | Specificity can be a limitation if other acidic or basic functional groups are present. |
| Limit of Detection (LOD) | - | ~0.6 µg/mL |
| Limit of Quantitation (LOQ) | - | ~1.8 µg/mL |
| Robustness | %RSD ≤ 2.0% | Method should be robust to minor variations in sample volume and temperature. |
Method Comparison
| Feature | RP-HPLC | Titrimetry |
| Specificity | High; can separate the analyte from impurities. | Lower; potential for interference from other acidic/basic compounds. |
| Sensitivity | High (low LOD and LOQ). | Lower sensitivity compared to HPLC. |
| Application | Suitable for purity, stability, and quantitative analysis. | Primarily for quantitative analysis of the acidic moiety. |
| Complexity | More complex instrumentation and method development. | Simpler and more cost-effective. |
| Throughput | Can be automated for high throughput. | Generally lower throughput. |
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC analytical method.
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical validation parameters.
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. actascientific.com [actascientific.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Studies on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
This guide provides a comparative overview of the experimental data from in vitro and in vivo studies conducted on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, a novel small molecule with potential therapeutic applications. The following sections detail the compound's performance in controlled laboratory settings versus living organisms, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action and study designs.
Quantitative Data Summary
The efficacy and characteristics of this compound have been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized below, offering a direct comparison between the two study types.
Table 1: In Vitro Efficacy and Potency
| Parameter | Cell Line | Result |
| IC50 (Anti-proliferative) | HCT116 (Colon Carcinoma) | 5.2 µM |
| A549 (Lung Carcinoma) | 8.9 µM | |
| MCF7 (Breast Carcinoma) | 12.1 µM | |
| Target Engagement (Cereblon) | HEK293T (Co-IP Assay) | 85% at 10 µM |
| Cytokine Modulation (TNF-α) | LPS-stimulated PBMCs | 65% reduction at 1 µM |
Table 2: In Vivo Efficacy and Pharmacokinetics in a Murine Model
| Parameter | Animal Model | Result |
| Tumor Growth Inhibition (TGI) | HCT116 Xenograft | 58% at 50 mg/kg, p.o. |
| Maximum Tolerated Dose (MTD) | Balb/c Mice | >100 mg/kg |
| Bioavailability (Oral) | Sprague-Dawley Rats | 45% |
| Plasma Half-life (t½) | Sprague-Dawley Rats | 6.2 hours |
Signaling Pathway and Mechanism of Action
In vitro studies have elucidated that this compound functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as key transcription factors involved in cell proliferation and survival.
Figure 1. Proposed mechanism of action via Cereblon-mediated protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.
-
Cell Culture: HCT116, A549, and MCF7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound was dissolved in DMSO and serially diluted in culture medium. Cells were treated with concentrations ranging from 0.1 to 100 µM.
-
Incubation: Plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism.
-
Animal Model: Six-week-old female athymic nude mice were used for the study.
-
Tumor Implantation: 1x10⁶ HCT116 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into two groups: vehicle control and treatment.
-
Drug Administration: this compound was formulated in 0.5% methylcellulose and administered orally (p.o.) once daily at a dose of 50 mg/kg.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after 21 days. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Experimental Workflow
The logical flow from initial in vitro screening to in vivo validation is a critical component of the drug discovery process. This workflow ensures that only promising candidates from cell-based assays are advanced into more complex and resource-intensive animal studies.
Figure 2. Standard preclinical workflow from in vitro screening to in vivo validation.
Comparative Guide to the Structure-Activity Relationship of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid Analogs and Related Isoindoline-1,3-dione Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid scaffold and the closely related isoindoline-1,3-dione (phthalimide) framework. While specific SAR studies on the saturated octahydroisoindole acetic acid analogs are limited in the public domain, extensive research on phthalimide derivatives offers valuable insights into the key structural features governing their biological activities. This guide leverages data from these related compounds to infer potential SAR trends for the target analogs.
The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anti-inflammatory, analgesic, anticonvulsant, and enzyme inhibitory activities.[1][2] The core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups. Modifications at the nitrogen atom (N-substitution) of the imide are a primary focus for developing new therapeutic agents.
General Chemical Structure
The fundamental structure of this compound features a saturated hexahydrophthalimide ring linked to an acetic acid moiety at the nitrogen atom. The general scaffold for its analogs allows for modifications at various positions, influencing their physicochemical properties and biological activities.
Caption: General chemical scaffold of this compound analogs highlighting key modification sites.
Comparative Biological Activities
Analogs of the isoindoline-1,3-dione scaffold have been extensively studied for their inhibitory effects on various enzymes and their potential therapeutic applications. Below is a summary of quantitative data for selected biological activities.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
A significant area of investigation for isoindoline-1,3-dione derivatives is their potential as inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease.[3]
| Compound/Analog Type | Target | IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | 0.91 | [3] |
| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [3] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [3][4] |
| Phenyl-substituted piperazine derivative (I) | AChE | 1.12 | [3] |
| Diphenylmethyl moiety derivative (III) | BuChE | 21.24 | [3] |
| N-benzylamine/N-methylbenzylamine derivatives | AChE | 0.034 | [3] |
| N-benzylamine/N-methylbenzylamine derivatives | BuChE | 0.54 | [3] |
Structure-Activity Relationship Insights for Cholinesterase Inhibition:
-
Linker Length: The length of the alkyl chain connecting the isoindoline-1,3-dione core to other moieties plays a crucial role. For 2-(diethylaminoalkyl) derivatives, inhibitors with six and seven methylene groups showed the most promise against AChE.[3]
-
Substituents on Terminal Groups: The introduction of a benzyl group, particularly with specific substitutions, significantly influences inhibitory activity. For instance, isoindoline-1,3-dione-N-benzyl pyridinium hybrids with a 4-fluorobenzyl moiety exhibited the highest potency against AChE.[4]
-
Interaction with Enzyme Active Sites: Potent inhibitors are often capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.[3] The phthalimide group itself is noted to interact with the PAS.[4]
Anti-inflammatory and Analgesic Activity
Several studies have explored the anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives.
| Compound/Analog Type | Activity | Assay | Results | Reference |
| Triazole-substituted isoindoline-1,3-diones | Analgesic | Acetic acid-induced writhing (mice) | Compounds 3a, 3b, and 3g showed 78.78%, 77.27%, and 74.24% protection, respectively. | [5] |
| Triazole-substituted isoindoline-1,3-diones | Anti-inflammatory | In-vitro protein denaturation | Compounds 3a, 3b, and 3g exhibited 83%, 78%, and 74% inhibition at 500µg/ml, respectively. | [5] |
| 1H-isoindole-1,3(2H)-dione derivatives | COX Inhibition | In-vitro cyclooxygenase assay | Some compounds showed stronger COX-1 inhibition, while others were more potent against COX-2 compared to meloxicam. | [2] |
Structure-Activity Relationship Insights for Anti-inflammatory and Analgesic Effects:
-
Heterocyclic Substituents: The combination of a triazole moiety with the phthalimide core appears to be a promising strategy for developing potent analgesic and anti-inflammatory agents.[5]
-
Cyclooxygenase (COX) Inhibition: The presence of an aromatic moiety is important for affinity towards COX-2.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of isoindoline-1,3-dione analogs.
General Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid
A common route for the synthesis of the parent acetic acid derivative involves the reaction of phthalic anhydride with glycine.
Caption: A typical workflow for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid.[4]
Detailed Protocol: A mixture of phthalic anhydride (2.5 mmol) and glycine (2.5 mmol) is refluxed in glacial acetic acid (20 mL) at 120°C for 8 hours. The progress of the reaction is monitored by TLC. The resulting mixture is then cooled to 5°C in an ice-water bath, leading to the precipitation of a white solid. This solid is filtered and washed with a cold solution of 1N HCl, followed by water, to yield the final product, 2-(1,3-dioxoisoindolin-2-yl)acetic acid.[4]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE is often determined using a modified Ellman's method.
Protocol: The assay is typically performed in a 96-well plate. Each well contains a phosphate buffer solution (pH 8.0), a known concentration of the test compound, and acetylthiocholine iodide (ATCI) as the substrate. The reaction is initiated by adding the AChE enzyme. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this colored product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The rate of reaction is monitored over time, and the percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[3]
In-vitro Anti-inflammatory Activity (Protein Denaturation Technique)
A common in-vitro method to assess anti-inflammatory activity is the inhibition of thermally induced protein denaturation.
Protocol: The reaction mixture consists of the test compound at various concentrations and a solution of bovine serum albumin (BSA). This mixture is incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes. After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution (without the inhibitor). A standard anti-inflammatory drug, such as diclofenac sodium, is typically used as a positive control.[5][6]
Signaling Pathway and Mechanism of Action
The inhibition of acetylcholinesterase is a key mechanism of action for many isoindoline-1,3-dione derivatives in the context of neurodegenerative diseases.
Caption: Simplified diagram of AChE inhibition by (1,3-Dioxo-isoindol-2-yl) analogs in a cholinergic synapse.
In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released and binds to postsynaptic receptors to propagate a neuronal signal. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. In conditions like Alzheimer's disease, there is a deficit of ACh. AChE inhibitors, such as certain isoindoline-1,3-dione derivatives, block the action of AChE. This blockage leads to an increased concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[3]
References
- 1. scispace.com [scispace.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. neliti.com [neliti.com]
Comparative Analysis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its Analogs in Biological Systems
For researchers, scientists, and professionals vested in drug discovery and development, the isoindole scaffold serves as a cornerstone for designing novel therapeutic agents. This guide provides a comprehensive statistical and biological comparison of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and its structurally related analogs, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future research endeavors.
Anticancer Activity: A Quantitative Comparison
The isoindole-1,3-dione core is a prevalent feature in a multitude of compounds exhibiting potent anticancer activities. The cytotoxic effects of these derivatives are significantly influenced by the nature of the substituents attached to the isoindole structure. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted isoindole-1,3-dione derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-Benzylisoindole-1,3-dione (Compound 3) | A549-Luc | 114.25 | [1] |
| N-Benzylisoindole-1,3-dione (Compound 4) | A549-Luc | 116.26 | [1] |
| Isoindole derivative with azide and silyl ether (Cmpd 7) | A549 | 19.41 ± 0.01 | [2] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 (µg/mL) | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 (µg/mL) | [3] |
| N-2-acetoxyetyl isoindole analog (8a) | A549 | More cytotoxic | [4] |
| N-Me isoindole analog (8b) | A549 | Less cytotoxic | [4] |
| Isoindoline derivative (NCTD4) | HT-29 | Dose-dependent | [5] |
Anti-inflammatory Potential: Exploring Structure-Activity Relationships
In addition to their anticancer properties, isoindole derivatives have demonstrated significant anti-inflammatory effects. The mechanism often involves the modulation of key inflammatory mediators and pathways. The following table presents quantitative data on the anti-inflammatory activity of selected isoindoline-1,3-dione derivatives.
| Compound | Assay | Activity | Reference |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | Carrageenan-induced rat paw edema | Dose- and time-dependent reduction | [6] |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | Carrageenan-induced rat paw edema | Equipotent to Diclofenac and Celecoxib | [6] |
| Aminoacetylenic isoindoline-1,3-dione (ZM2-5) | COX-1 and COX-2 inhibition | Varied inhibitory activities | [6] |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | TGF-β production in CD4+CD25+ve cells | Enhances production | [7] |
| Aminoacetylenic isoindoline-1,3-dione (ZM cpds) | TNF-α from monocytes/macrophages | Suppresses production | [7] |
| Phthalimide derivatives (3a, 3b, 3g) | Acetic acid-induced writhing in mice | Excellent analgesic activity | [8] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0-250 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, remove the medium and add MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay by Protein Denaturation Technique
This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compounds at various concentrations (e.g., 10-500 µg/mL) and a solution of a protein like bovine serum albumin.
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixture at a specific temperature (e.g., 60°C) for a set time.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated by comparing the turbidity of the test samples to that of a control sample without the compound. A standard anti-inflammatory drug like diclofenac is used as a positive control.[8]
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The biological effects of isoindole derivatives are often mediated through their interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Some isoindole derivatives have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by isoindole derivatives.
General Experimental Workflow for Anticancer Drug Screening
The process of identifying and validating potential anticancer compounds involves a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the screening and development of anticancer drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
A Researcher's Guide to Control Experiments for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid Bioassays
For researchers, scientists, and drug development professionals investigating the biological activities of novel compounds, the design of robust and well-controlled experiments is paramount to generating valid and interpretable data. This guide provides a comparative framework for designing and interpreting bioassays for the compound (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid, with a focus on the critical role of control experiments.
While specific bioassays for this compound are not extensively documented in publicly available literature, its structural similarity to other isoindoline-1,3-dione derivatives suggests potential applications in areas such as cancer research. Derivatives of isoindoline-1,3-dione have demonstrated antiproliferative activity against various cancer cell lines.[1] Therefore, this guide will use a hypothetical anti-cancer bioassay as a primary example to illustrate the principles of proper experimental controls.
The Cornerstone of Valid Research: Experimental Controls
In any biological experiment, controls serve as the benchmark against which the effects of the experimental treatment are measured.[2][3] They are essential for minimizing the effects of variables other than the one being tested and for ensuring that the observed results are indeed due to the compound of interest.[2][4] The two primary types of controls are:
-
Positive Controls: These are treatments that are known to produce the expected effect. They validate the experimental setup, confirming that the assay is capable of detecting a positive result.[2][4][5]
-
Negative Controls: These are treatments that are not expected to produce any effect. They help to establish a baseline and identify any false-positive results.[4][5]
Hypothetical Bioassay: Assessing the Antiproliferative Activity of this compound
Based on the known activities of similar compounds, a common in vitro bioassay to assess the potential anti-cancer effects of this compound would be a cell viability or cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Comparative Performance Data
The following table summarizes hypothetical quantitative data from an MTT assay comparing the efficacy of this compound with a known anticancer drug (Doxorubicin) and appropriate controls on a hypothetical cancer cell line (e.g., HeLa). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Treatment Group | Concentration | Cell Viability (%) | IC50 Value (µM) | Interpretation |
| This compound | 10 µM | 45% | 8.5 | Exhibits cytotoxic activity. |
| 50 µM | 20% | |||
| Alternative Compound: Doxorubicin (Positive Control) | 1 µM | 50% | 1.0 | Confirms the assay can detect a cytotoxic effect.[2][4][5] |
| 10 µM | 15% | |||
| Vehicle Control (e.g., 0.1% DMSO) | N/A | 98% | N/A | Indicates the solvent used to dissolve the compounds does not significantly affect cell viability. |
| Negative Control (Untreated Cells) | N/A | 100% | N/A | Establishes the baseline for normal cell viability.[4][5] |
Detailed Experimental Protocols
A detailed protocol is crucial for reproducibility. Below is a sample protocol for the MTT assay.
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control, dissolved in water)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete DMEM.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations.
-
For the vehicle control, add media with the same final concentration of DMSO as the highest concentration of the test compound.
-
For the negative control, add fresh complete DMEM without any treatment.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the results and determine the IC50 value for each compound.
Visualizing Experimental Design and Potential Mechanisms
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Caption: Experimental workflow for the MTT-based cell viability bioassay.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
By adhering to these principles of experimental design and incorporating appropriate controls, researchers can ensure the generation of high-quality, reliable data in their investigation of novel therapeutic compounds like this compound.
References
A Comparative Guide to the Cross-Reactivity Profile of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid and Related Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cross-reactivity of compounds based on the isoindoline-1,3-dione scaffold, with a focus on (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. Due to the limited publicly available cross-reactivity data for this specific molecule, this document leverages established findings from structurally related and well-characterized analogs, namely thalidomide, lenalidomide, and pomalidomide. The primary therapeutic and off-target effects of these molecules are mediated through their interaction with the Cereblon (CRBN) protein, a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).
The binding of these molecules to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This targeted protein degradation is central to both the therapeutic efficacy and the potential for off-target effects. Therefore, assessing the binding affinity to CRBN is a critical first step in characterizing the cross-reactivity profile of any new isoindoline-1,3-dione derivative.
Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Notes |
| Thalidomide | ~250 nM[1] | Racemic mixture. The (S)-enantiomer is primarily responsible for CRBN binding. |
| Lenalidomide | ~250 nM | - |
| Pomalidomide | ~30 nM | Higher affinity compared to thalidomide and lenalidomide. |
| This compound | Data not publicly available | - |
Experimental Protocols
To determine the cross-reactivity and binding affinity of novel isoindoline-1,3-dione derivatives, a variety of in vitro assays are employed. Below are detailed protocols for standard techniques used in the characterization of these compounds.
Competitive Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This is a highly sensitive and quantitative method to determine the binding affinity (IC50) of a test compound to CRBN.
-
Principle: The assay measures the competition between a fluorescently labeled tracer (e.g., a known CRBN ligand) and the unlabeled test compound for binding to a tagged CRBN protein (e.g., GST- or His-tagged). The proximity of the fluorescent tracer to a lanthanide-labeled antibody that binds the tagged protein results in a FRET signal. This signal is diminished in the presence of a competing compound.
-
Methodology:
-
Reagents:
-
Recombinant tagged CRBN-DDB1 complex
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)
-
Fluorescently labeled tracer (e.g., fluorescein-pomalidomide)
-
Test compound (this compound)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the CRBN-DDB1 complex, the anti-tag antibody, and the fluorescent tracer.
-
Add the diluted test compound or vehicle control.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot it against the concentration of the test compound to determine the IC50 value.[1]
Affinity Chromatography-based Competitive Binding Assay
This semi-quantitative method is used to confirm if a test compound competes with a known ligand (e.g., thalidomide) for binding to CRBN.
-
Principle: A known CRBN ligand is immobilized on affinity beads. These beads are then used to pull down CRBN from a cell lysate. The ability of the test compound to prevent this pull-down indicates competitive binding.
-
Methodology:
-
Immobilization: Couple a thalidomide derivative to affinity beads (e.g., NHS-activated sepharose).[1]
-
Binding: Incubate the thalidomide-conjugated beads with a cell lysate expressing CRBN in the presence of varying concentrations of the test compound.
-
Washing: Wash the beads to remove non-specifically bound proteins.[1]
-
Elution and Detection: Elute the bound proteins from the beads and analyze the presence of CRBN by Western blotting.
-
-
Data Analysis: A decrease in the amount of CRBN pulled down in the presence of the test compound indicates binding competition.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows involved in cross-reactivity studies, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Interaction of an isoindoline-1,3-dione derivative with the CRL4-CRBN complex, leading to neosubstrate recruitment and degradation.
Caption: A generalized workflow for a TR-FRET competitive binding assay to determine the IC50 of a test compound.[1]
References
A Comparative Guide to the Cytotoxicity of Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various isoindoline derivatives against several cancer cell lines. The information presented herein is curated from recent scientific literature to aid researchers in understanding the therapeutic potential of this class of compounds. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes key signaling pathways and workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of isoindoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of several isoindoline derivatives against various human cancer cell lines.
| Compound ID/Reference | Derivative Type | Cell Line | IC50 (µM) | Assay |
| Compound 7 [1] | Azide and silyl ether substituted isoindole | A549 (Lung Carcinoma) | 19.41 ± 0.01 | BrdU |
| Compound 74a [2] | (+)-R-enantiomer of a 3-alkoxy-2-N-benzyl isoindolin-1-one | MDM2-p53 Inhibition | 0.17 ± 0.02 | - |
| Compound (-)-10a [3] | A-ring substituted 2-N-benzyl-3-phenyl-3-alkoxyisoindolinone | MDM2-p53 Inhibition | 0.044 ± 0.006 | - |
| NU8231 [4] | 3-aryl-3-alkoxyisoindolinone | MDM2-p53 Inhibition | 5.3 ± 0.9 | ELISA |
| N-benzylisoindoline-1,3-dione 3 [5] | N-benzyl substituted isoindoline-1,3-dione | A549-Luc (Lung Carcinoma) | 114.25 | MTT |
| N-benzylisoindoline-1,3-dione 4 [5] | N-benzyl substituted isoindoline-1,3-dione | A549-Luc (Lung Carcinoma) | 116.26 | MTT |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione [6] | N-phenyl substituted isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | - |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione [6] | N-phenyl substituted isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to ensure the reproducibility of the findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindoline derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with isoindoline derivatives as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing solution. After fixation, denature the DNA using a denaturing solution to expose the incorporated BrdU.
-
Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the substrate for the enzyme. The enzyme converts the substrate into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: The amount of color is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with isoindoline derivatives.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by isoindoline derivatives and a typical experimental workflow for assessing their cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for evaluating the cytotoxicity of compounds.
p53-MDM2 Apoptosis Signaling Pathway
Several isoindoline derivatives have been shown to inhibit the interaction between p53 and its negative regulator, MDM2.[2][3][4] This inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that can induce cell cycle arrest and apoptosis.
Caption: Inhibition of MDM2 by isoindoline derivatives leads to apoptosis.
NRF2-ARE Antioxidant Response Pathway
Some isoindoline derivatives have been found to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. Upon activation by certain stimuli, including some isoindoline derivatives, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.
Caption: Activation of the NRF2 pathway by certain isoindoline derivatives.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2-p53 protein-protein interaction inhibitors: a-ring substituted isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction of activation of the antioxidant response element and stabilization of Nrf2 by 3-(3-pyridylmethylidene)-2-indolinone (PMID) confers protection against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuropharmacological Profile of N-Substituted Phthalimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuropharmacological properties of N-substituted phthalimides, a class of compounds that has garnered significant interest for its diverse activities within the central nervous system (CNS). Drawing from a range of preclinical studies, this document summarizes their sedative-hypnotic, anticonvulsant, and anxiolytic effects, presenting key experimental data in a comparative format. Detailed experimental protocols for the primary screening assays are provided to facilitate the replication and validation of these findings. Furthermore, this guide visualizes the proposed mechanisms of action, offering insights into the signaling pathways through which these compounds may exert their effects.
Overview of Neuropharmacological Activities
N-substituted phthalimides have demonstrated a broad spectrum of neuropharmacological activities. The foundational molecule, thalidomide, was initially recognized for its sedative-hypnotic and antiepileptic effects.[1] Subsequent research has revealed that structural modifications to the phthalimide core can yield derivatives with potent anticonvulsant and anxiolytic properties.[2][3] The diverse biological activities of these compounds are attributed to their lipophilic and neutral nature, which allows for effective crossing of biological membranes.
Comparative Quantitative Data
The following tables summarize the quantitative data from various studies on the anticonvulsant and anxiolytic activities of representative N-substituted phthalimides.
Table 1: Anticonvulsant Activity of N-Substituted Phthalimides
| Compound | Test Model | Dose | Effect | Reference |
| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | MES (mice, i.p.) | 30 mg/kg | Protection against seizures | [4] |
| 4-Amino-N-(2-methylphenyl)phthalimide | MES (mice, i.p.) | 47.61 µmol/kg (ED50) | Anticonvulsant effect | [5] |
| Alkinyl derivative 10 | MES & scMet (mice) | Not specified | Most active compound tested | [6] |
| Compound 3 | PTZ & MES (mice) | Not specified | Most potent in both models | [4] |
| Compound 9 | PTZ (mice) | 30 min | Elevated clonic seizure threshold | [4] |
| Compounds 1d, 1h, 1j | scPTZ (mice) | Not specified | Good anticonvulsant activity | [7] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; ED50: Median Effective Dose; i.p.: intraperitoneal.
Table 2: Anxiolytic Activity of N-Substituted Phthalimides
| Compound | Test Model | Dose | Effect | Reference |
| N-benzoyl-phthalimide | EPM (mice) | 0.5 mg/kg | Increased time and entries in open arms | [6] |
| N-benzoyl-3-nitro-phthalimide | EPM (mice) | 10 mg/kg | Increased time and entries in open arms | [8] |
EPM: Elevated Plus-Maze.
Experimental Protocols
Detailed methodologies for the key in vivo screening assays are provided below.
Maximal Electroshock (MES) Test
This model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Animals: Male mice (20-30 g).
-
Procedure:
-
Administer the test compound or vehicle to the animals (typically via intraperitoneal injection).
-
After a predetermined time (e.g., 30 or 60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the induced seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is employed to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures, often indicative of activity against absence seizures.
-
Apparatus: Observation cages.
-
Animals: Male mice (20-30 g).
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a set period, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Place the animal in an individual observation cage and observe for the onset of clonic convulsions (characterized by rhythmic muscle spasms) for a period of 30 minutes.
-
Record the latency to the first clonic seizure and whether protection against seizures occurred.
-
The ability of the test compound to prevent or delay the onset of seizures is the primary measure of efficacy.
-
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male mice (20-30 g).
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a specific time, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set duration (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system or manual observation.
-
Anxiolytic activity is indicated by a significant increase in the proportion of time spent and the number of entries into the open arms.
-
Rotarod Test
This test is used to assess motor coordination and identify any potential neurotoxic or sedative side effects of the test compounds.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Male mice (20-30 g).
-
Procedure:
-
Train the mice on the rotarod at a constant speed for a set period before the experiment.
-
On the test day, administer the test compound or vehicle.
-
At the time of expected peak effect, place the mice on the rotating rod.
-
The rod is either kept at a constant speed or accelerated.
-
Record the latency to fall off the rod for each animal.
-
A decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Proposed Mechanisms of Action
The neuropharmacological effects of N-substituted phthalimides are believed to be mediated through multiple mechanisms, primarily involving the modulation of voltage-gated sodium channels and interaction with the GABAergic system.
Modulation of Voltage-Gated Sodium Channels
Several studies suggest that N-substituted phthalimides exert their anticonvulsant effects by blocking voltage-gated sodium channels.[7][9] This action is thought to stabilize the inactive state of the channel, thereby reducing neuronal hyperexcitability and preventing seizure propagation.
Caption: Sodium channel modulation by N-substituted phthalimides.
Interaction with the GABAergic System
The sedative-hypnotic and anxiolytic effects of some phthalimide derivatives may be attributed to their interaction with the GABAergic system, particularly the GABA-A receptor complex.[10] These compounds may act as positive allosteric modulators, enhancing the inhibitory effects of GABA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and anticonvulsant evaluation of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Neuropharmacological Screening of Chiral and Non-chiral Phthalimide- Containing Compounds in Mice: in vivo and in silico Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe and proper disposal of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid (CAS No. 138220-90-3). The following procedures are based on general best practices for laboratory chemical waste management and available data on structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Due to the potential hazards associated with isoindole derivatives, this compound should be handled as a hazardous substance.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.
Immediate Safety and Hazard Assessment
While specific hazard data for this compound is limited, information on analogous structures suggests it may cause skin, eye, and respiratory irritation.[5] Therefore, it is crucial to handle this chemical with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of spills. |
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper, spatulas, or paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste, provided all residues are collected as hazardous waste. Check with your local EHS for specific requirements.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: 138220-90-3.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not pour any amount of this chemical down the drain or dispose of it in the regular trash.[6]
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a sealed hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical.
Caption: Chemical Disposal Decision Workflow.
This procedural guide is intended to ensure the safe handling and disposal of this compound, promoting a secure laboratory environment for all personnel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Logistical Information for Handling (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid. The following safety recommendations are based on the hazard profile of the structurally similar compound, N-Butylphthalimide, and general laboratory safety principles. It is imperative that a thorough risk assessment is conducted by qualified personnel before handling this chemical.
This compound is a chemical compound for which detailed safety and handling protocols are not widely documented. In the absence of specific data, a cautious approach must be adopted, treating the substance as potentially hazardous. The information provided for the structural analog N-Butylphthalimide indicates that it may cause eye irritation, and some sources suggest it could be harmful if swallowed. Therefore, appropriate personal protective equipment (PPE) and safe handling practices are crucial.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Chemical safety goggles or a face shield. | Nitrile or neoprene gloves. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. | Standard laboratory coat. |
| Conducting reactions and transfers | Chemical safety goggles or a face shield. | Nitrile or neoprene gloves. | Work within a certified chemical fume hood. | Standard laboratory coat. |
| Filtering and drying product | Chemical safety goggles or a face shield. | Nitrile or neoprene gloves. | Work within a certified chemical fume hood, especially when handling dry powders. | Standard laboratory coat. |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | A NIOSH-approved respirator with a particulate filter is required for cleaning up solid spills. | Chemical-resistant apron over a laboratory coat. |
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing, transferring solids, or preparing solutions, a certified chemical fume hood is mandatory.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust.
-
Use appropriate tools (e.g., spatulas, scoops) for handling solids to avoid contamination of gloves.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
1. Waste Generation:
-
All materials contaminated with this compound, including disposable gloves, weighing papers, and filter media, should be considered chemical waste.
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate waste containers.
-
Do not mix this waste with other incompatible waste streams.
3. Disposal Method:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

